Product packaging for Practolol-d7(Cat. No.:)

Practolol-d7

Cat. No.: B15145453
M. Wt: 273.38 g/mol
InChI Key: DURULFYMVIFBIR-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Practolol-d7 is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 273.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B15145453 Practolol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O3

Molecular Weight

273.38 g/mol

IUPAC Name

N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D

InChI Key

DURULFYMVIFBIR-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to rac Practolol-d7: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of rac Practolol-d7, a deuterated analog of the β-adrenergic receptor antagonist, practolol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Chemical Properties

A summary of the key chemical properties of rac this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Chemical Name N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamideClearsynth
Synonyms (±)-Practolol-d7, 1-(4-Acetamidophenoxy)-3-(isopropyl-d7-amino)-2-propanolClearsynth
Molecular Formula C₁₄H₁₆D₇N₂O₃[1]
Molecular Weight 273.38 g/mol [1]
CAS Number 6673-35-4 (unlabeled)[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolN/A
Storage Store at 2-8°CN/A

Chemical Structure

The chemical structure of rac this compound is characterized by a 1-(4-acetamidophenoxy)-2-hydroxy-3-aminopropane backbone. The key feature of this isotopic analog is the presence of seven deuterium atoms on the isopropyl group attached to the secondary amine. This specific deuteration provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of practolol.

Based on the chemical name N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide, the positions of the deuterium atoms are on the isopropyl moiety.

A 2D chemical structure diagram is provided below:

G cluster_practolol rac this compound N1 N C1 C N1->C1 C_acetamide C=O N1->C_acetamide C1->N1 C2 C C1->C2 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C6->C1 C7 C O1->C7 C8 C C7->C8 O2 O C8->O2 C9 C C8->C9 OH1 OH C9->OH1 C10 C C9->C10 N2 N C10->N2 C11 C N2->C11 CD3_1 CD3 C11->CD3_1 CD3_2 CD3 C11->CD3_2 D1 D C11->D1 CH3_acetamide CH3 C_acetamide->CH3_acetamide

Caption: 2D structure of rac this compound.

Experimental Protocols

Synthesis of Practolol (Adapted from known procedures)

The synthesis of practolol typically involves the reaction of 4-acetamidophenol with epichlorohydrin, followed by the opening of the resulting epoxide with isopropylamine. A potential synthetic route is outlined below:

G reactant1 4-Acetamidophenol intermediate1 1-(4-Acetamidophenoxy)-2,3-epoxypropane reactant1->intermediate1 + NaOH reactant2 Epichlorohydrin reactant2->intermediate1 reactant3 Isopropylamine-d7 product rac this compound reactant3->product intermediate1->product

Caption: Proposed synthetic pathway for rac this compound.

Step 1: Synthesis of 1-(4-Acetamidophenoxy)-2,3-epoxypropane

  • Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous sodium hydroxide.

  • Add epichlorohydrin to the solution and stir vigorously at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration and purified by recrystallization.

Step 2: Synthesis of rac this compound

  • React the 1-(4-acetamidophenoxy)-2,3-epoxypropane intermediate with isopropylamine-d7.

  • The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may require heating.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography or recrystallization to yield rac this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of β-blockers in various matrices. The following is a general HPLC method that can be adapted for the analysis of rac this compound.

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector.

  • A C18 reversed-phase column is commonly used.

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • The pH of the mobile phase should be optimized for the best separation.

Sample Preparation:

  • For analysis in biological matrices such as plasma or urine, a sample preparation step is necessary to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Analysis Workflow:

G start Sample Collection prep Sample Preparation (e.g., Protein Precipitation) start->prep hplc HPLC Separation (C18 Column) prep->hplc detection Detection (UV or MS) hplc->detection quant Data Analysis and Quantification detection->quant

Caption: General workflow for HPLC analysis of rac this compound.

Method Validation:

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Data (Representative)

While specific spectroscopic data for rac this compound is not publicly available, this section provides representative spectral information for the unlabeled compound, practolol. These data can serve as a reference for the characterization of the deuterated analog, where a mass shift corresponding to the seven deuterium atoms would be expected in the mass spectrum, and the absence of signals corresponding to the isopropyl protons would be observed in the ¹H NMR spectrum.

Mass Spectrometry:

The mass spectrum of practolol would show a molecular ion peak ([M+H]⁺) at m/z 267.3. For rac this compound, this peak would be expected at m/z 274.4, reflecting the addition of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of practolol would show characteristic signals for the aromatic protons, the protons of the acetamido group, the methine and methylene protons of the propanolamine chain, and the isopropyl protons. In the ¹H NMR spectrum of rac this compound, the signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) would be absent.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be similar for both practolol and its deuterated analog, although minor isotopic shifts might be observed for the carbons of the isopropyl group.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical considerations for rac this compound. The information presented, including the tabulated properties, structural diagrams, and adaptable experimental protocols, is intended to support the research and development activities of scientists and professionals in the pharmaceutical and analytical fields. The use of rac this compound as an internal standard is crucial for the accurate quantification of practolol in various experimental settings.

References

In-Depth Technical Guide: The Core Mechanism of Action of rac Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of rac Practolol-d7. While specific research on the deuterated form is limited, its pharmacological activity is understood to be identical to that of Practolol. The deuterium labeling serves as a valuable tool for researchers in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical assays, without altering the fundamental interaction with its biological target.

Practolol is a cardioselective beta-adrenergic receptor antagonist.[1][2] It has been utilized in the emergency treatment of cardiac arrhythmias.[1] Notably, Practolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can cause partial receptor stimulation while acting as a blocker to endogenous catecholamines.[3][4][5][6]

Core Mechanism of Action: Selective Beta-1 Adrenergic Receptor Antagonism

The primary mechanism of action of Practolol is its competitive antagonism at the beta-1 (β1) adrenergic receptors, which are predominantly located in the heart.[1] In the sympathetic nervous system, the endogenous catecholamines, norepinephrine and epinephrine, bind to these receptors to increase heart rate, contractility, and conduction velocity. Practolol, by competing for these same binding sites, inhibits the normal physiological response to these neurotransmitters.[1] This sympatholytic effect leads to a reduction in heart rate and myocardial contractility, particularly during periods of sympathetic stimulation such as exercise or stress.[7][8]

Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This initiates a downstream signaling cascade. Practolol blocks this cascade at the receptor level.

The key steps in the signaling pathway are:

  • Agonist Binding and G-Protein Activation: Under normal physiological conditions, norepinephrine or epinephrine binds to the β1-adrenergic receptor. This induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[9][10]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9][10]

  • Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium release, leading to increased heart rate (chronotropy) and contractility (inotropy).

Practolol, as a competitive antagonist, binds to the β1-adrenergic receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor, it prevents the binding of endogenous agonists, thereby inhibiting the entire downstream signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds Practolol Practolol Practolol->Beta1_Receptor Blocks Gs_Protein Gs Protein (Inactive) Beta1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Increased Heart Rate & Contractility PKA_active->Cellular_Response Leads to

Figure 1: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of Practolol.

Quantitative Data

ParameterValueSpeciesNotes
Serum Concentration for β1 Blockade 0.5 +/- 0.1 µg/mLHumanAttenuated heart rate response to exercise.[7][8][11]
Serum Concentration for β1 and β2 Blockade 5.9 +/- 1.0 µg/mLHumanAttenuated both heart rate response to exercise and forearm vasodilator responses to isoproterenol.[7][8][11]
Ki at β1-Adrenergic Receptor Not Found--
IC50 at β1-Adrenergic Receptor Not Found--

It is important to note that the selectivity of Practolol is dose-dependent. At lower concentrations, it selectively blocks β1 receptors, while at higher concentrations, it can also block β2 receptors.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of a β1-adrenergic receptor antagonist like Practolol.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Practolol) for the β1-adrenergic receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the β1-adrenergic receptor by Practolol.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human β1-AR).

  • Radioligand: A high-affinity β-adrenergic receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.

  • Test compound: rac this compound or Practolol.

  • Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of non-labeled antagonist (e.g., propranolol).

    • Competition: Membranes, radioligand, and varying concentrations of Practolol.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Practolol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Practolol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow Start Start Membrane_Prep Prepare Cell Membranes with β1-Receptors Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition with Practolol Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Functional cAMP Assay

This assay measures the ability of Practolol to antagonize the agonist-induced production of cAMP.

Objective: To determine the functional antagonist potency (IC50) of Practolol at the β1-adrenergic receptor.

Materials:

  • Whole cells expressing β1-adrenergic receptors.

  • A β-adrenergic receptor agonist (e.g., isoproterenol or norepinephrine).

  • Test compound: rac this compound or Practolol.

  • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of Practolol for a specific time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a defined period (e.g., 10-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of Practolol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Practolol that inhibits 50% of the agonist-induced cAMP production.

Conclusion

rac this compound, through its active moiety Practolol, functions as a selective antagonist of the β1-adrenergic receptor. Its mechanism of action is centered on the competitive inhibition of endogenous catecholamines at these receptors, primarily in the heart. This leads to the attenuation of the Gs-protein-mediated signaling cascade, resulting in a decrease in intracellular cAMP levels and subsequent reduction in heart rate and contractility. The deuterium labeling of rac this compound provides a critical tool for advanced pharmacological and metabolic research, enabling a more detailed understanding of its disposition and effects in biological systems. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of its binding affinity and functional antagonism.

References

Navigating the Physicochemical Landscape of rac Practolol-d7: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for rac Practolol-d7. While specific data for the deuterated form is limited, this guide leverages data from its non-deuterated counterpart, practolol, and structurally similar beta-blockers to provide a robust framework for its physicochemical characterization. The information presented herein is intended to support research, formulation development, and analytical method development for this compound.

Solubility Profile of Practolol

Practolol is classified as a hydrophilic, or low-lipophilicity, beta-blocker, a characteristic reflected in its experimental partition coefficient (log P) of 0.79.[1][2][3] This property suggests a degree of solubility in aqueous media. The available quantitative solubility data for practolol in various solvents is summarized in Table 1.

Table 1: Solubility of Practolol in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water0.3Not SpecifiedSigma-Aldrich
Water0.49Not SpecifiedPubChem[2]
DMSO18Not SpecifiedSigma-Aldrich
DMSO15Not SpecifiedSigma-Aldrich
Ethanol3.4Not SpecifiedSigma-Aldrich
0.1 M HClSolubleNot SpecifiedSigma-Aldrich

Stability Profile and Degradation Pathways

Currently, specific stability studies detailing the degradation kinetics and products of practolol or its deuterated analog are not extensively available in the public domain. However, valuable insights can be drawn from forced degradation studies conducted on structurally related beta-blockers, such as metoprolol and propranolol, under conditions stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Propranolol, for instance, is known to be most stable in aqueous solutions at a pH of 3 and is susceptible to rapid decomposition in alkaline environments.[8] Forced degradation studies on beta-blockers typically involve exposure to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 2: Typical Forced Degradation Conditions for Beta-Blockers

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)
Base Hydrolysis0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C)
Oxidation3-30% H₂O₂, room temperature or elevated temperature
Thermal DegradationDry heat (e.g., 60-100°C)
PhotodegradationExposure to UV and fluorescent light (as per ICH Q1B)

Experimental Protocols

Solubility Determination

3.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

  • Protocol:

    • Add an excess amount of rac this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the thermodynamic solubility.

3.1.2. Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early drug discovery.

  • Protocol:

    • Prepare a concentrated stock solution of rac this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][11]

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.[10][11]

    • Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the amount of dissolved compound. This can be done using several detection methods:

      • Nephelometry: Measures the light scattering caused by precipitated particles.[11]

      • Direct UV/Vis Spectroscopy: After centrifugation or filtration to remove precipitate, the absorbance of the supernatant is measured.[11]

      • LC-MS/MS: Provides high sensitivity and specificity for quantification.[12]

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Protocol:

    • Prepare solutions of rac this compound in various stress media as outlined in Table 2.

    • For photostability, expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]

    • For thermal stability, subject the solid drug substance to elevated temperatures.

    • At specified time points, withdraw samples and neutralize them if necessary (for acid and base stressed samples).

    • Analyze the stressed samples using a stability-indicating HPLC method, typically coupled with mass spectrometry (MS/MS) for the identification and characterization of degradation products.[6][7][14] The HPLC method should be capable of separating the parent drug from all significant degradation products.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess rac this compound to solvent T2 Agitate at constant temp (24-72h) T1->T2 T3 Filter supernatant T2->T3 T4 Analyze concentration (HPLC-UV) T3->T4 K1 Prepare DMSO stock solution K2 Add stock to aqueous buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure dissolved compound (Nephelometry, UV, LC-MS) K3->K4

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare rac this compound solution/solid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze by Stability-Indicating HPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Determine Degradation Rate analysis->result

Caption: Workflow for Forced Degradation Stability Study.

References

The Rise and Fall of a Cardioprotective Agent: An In-depth Technical History of Practolol

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the discovery, development, mechanism of action, and unforeseen toxicity of the first cardioselective β-blocker, practolol.

Abstract

Practolol (Eraldin) emerged from the research laboratories of Imperial Chemical Industries (ICI) in the late 1960s as a pioneering therapeutic agent.[1] As the first β1-selective adrenergic receptor antagonist, it offered the promise of targeted cardiac protection without the bronchoconstrictive side effects associated with its non-selective predecessor, propranolol.[1] This technical guide delves into the discovery and history of practolol, its pharmacological profile, the experimental methodologies used to characterize it, and the ultimately tragic story of its withdrawal from the market due to a unique and severe adverse drug reaction known as the oculomucocutaneous syndrome.[2][3]

Discovery and Development

The development of practolol was a direct consequence of the groundbreaking work on β-adrenergic blockers initiated by Sir James Black, which led to the introduction of propranolol in 1964.[4] While propranolol proved to be a highly effective anti-anginal and antihypertensive agent, its blockade of β2-adrenergic receptors in the bronchioles could induce severe bronchospasm in patients with asthma or chronic obstructive pulmonary disease.[5] This clinical limitation spurred researchers at ICI to seek a "cardioselective" β-blocker that would preferentially target β1-receptors in the heart, while sparing the β2-receptors in the lungs.

A team of scientists at ICI's Pharmaceuticals Division in Alderley Park, in collaboration with physiologists at the University of Leeds, systematically synthesized and screened a series of aryloxypropanolamine derivatives.[2] This research effort, which began as early as 1967, led to the identification of a compound initially designated as ICI 66082, later to be named practolol.[2] The key structural feature of practolol, the para-acetylamino group on the phenyl ring, was found to be crucial for its β1-selectivity.[1]

Practolol was launched in the United Kingdom in 1970 under the trade name Eraldin for the treatment of angina pectoris and cardiac arrhythmias.[1][6]

Pharmacological Profile

Practolol is a competitive antagonist at β1-adrenergic receptors.[7][8] Its primary mechanism of action involves blocking the effects of the endogenous catecholamines, adrenaline (epinephrine) and noradrenaline (norepinephrine), on the heart.[7][8] This blockade results in a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction velocity. These effects collectively decrease myocardial oxygen demand, which is the basis for its therapeutic efficacy in angina pectoris.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Practolol in Humans

ParameterValueReference
BioavailabilityHigh (low first-pass metabolism)[8]
Plasma Half-life10-12 hours[8]
Protein BindingLow[5]
Volume of DistributionExceeds physiological body space[8]
EliminationPrimarily renal[8]

Table 2: Pharmacodynamic Properties of Practolol

PropertyDescriptionReference
Receptor Selectivityβ1-selective antagonist[1][8]
Intrinsic Sympathomimetic Activity (ISA)Present (partial agonist activity)[5]
Membrane Stabilizing Activity (MSA)No[5]
LipophilicityLow (hydrophilic)[2]

Experimental Protocols

Determination of β1-Adrenergic Receptor Selectivity

The cardioselectivity of practolol was a key feature that distinguished it from propranolol. This property was established through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity of practolol for β1 and β2 adrenergic receptors.

  • Methodology:

    • Tissue Preparation: Membranes rich in β1-receptors (e.g., from guinea pig heart) and β2-receptors (e.g., from guinea pig lung) are prepared by homogenization and centrifugation.

    • Radioligand: A non-selective β-adrenergic radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), is used.

    • Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabelled practolol.

    • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of practolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined for both β1 and β2 receptor preparations. These IC50 values are then used to calculate the equilibrium dissociation constants (Ki) for each receptor subtype. A significantly lower Ki for the β1 receptor compared to the β2 receptor indicates β1-selectivity.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Practolol was also found to possess intrinsic sympathomimetic activity (ISA), meaning it could weakly stimulate β-adrenergic receptors in the absence of a full agonist.

Experimental Protocol: In Vivo Measurement of Heart Rate

  • Objective: To assess the partial agonist activity of practolol.

  • Methodology:

    • Animal Model: Anesthetized dogs or cats are commonly used.

    • Instrumentation: The animals are instrumented to continuously monitor heart rate and blood pressure.

    • Drug Administration: Practolol is administered intravenously in increasing doses.

    • Measurement: The change in resting heart rate is measured. A slight increase in heart rate at lower doses, particularly in a reserpinized animal (depleted of endogenous catecholamines), is indicative of ISA. In contrast, a pure antagonist like propranolol would only cause a decrease in heart rate in the presence of sympathetic tone.

Synthesis of Practolol

The synthesis of practolol typically starts from 4-acetamidophenol (paracetamol).[2]

Experimental Workflow: Synthesis of Practolol

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination A 4-Acetamidophenol C Glycidyl ether intermediate A->C Base (e.g., NaOH) B Epichlorohydrin B->C D Glycidyl ether intermediate F Practolol D->F E Isopropylamine E->F

Caption: A simplified workflow for the synthesis of practolol.

Mechanism of Action and Signaling Pathways

Practolol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Signaling Pathway: β1-Adrenergic Receptor Blockade by Practolol

G cluster_0 Normal β1-Adrenergic Signaling cluster_1 Effect of Practolol Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects Increased Heart Rate Increased Contractility PKA->Cardiac_Effects phosphorylates targets leading to Practolol Practolol Beta1_Receptor_Blocked β1-Adrenergic Receptor Practolol->Beta1_Receptor_Blocked blocks Blocked X Catecholamines_no_bind Catecholamines Catecholamines_no_bind->Beta1_Receptor_Blocked

Caption: Practolol competitively blocks β1-adrenergic receptors.

The Oculomucocutaneous Syndrome and Market Withdrawal

Despite its initial success, long-term use of practolol was associated with a unique and severe set of adverse reactions, collectively termed the oculomucocutaneous syndrome.[2][10] This syndrome was characterized by:

  • Ocular effects: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia, sometimes leading to profound vision loss.[2][11]

  • Mucous membrane effects: Ulceration of the nasal and oral mucosa.[2]

  • Cutaneous effects: Psoriasiform rashes, hyperkeratosis, and nail changes.[2][6]

  • Serosal effects: Sclerosing peritonitis, pleurisy, and pericarditis.[2]

The immunological basis of this syndrome was suspected, with evidence of autoantibody formation in affected patients.[12] The exact mechanism remains a subject of investigation, but it is thought to involve an immune reaction to practolol or its metabolites.

The emergence of this severe and unforeseen toxicity led to a re-evaluation of the drug's safety profile. In 1975, the use of practolol was severely restricted, and it was eventually withdrawn from the market in most countries.[1] The practolol disaster had a profound impact on drug regulation and pharmacovigilance, highlighting the importance of post-marketing surveillance to detect rare but serious adverse drug reactions.[13]

Conclusion

The story of practolol is a cautionary tale in drug development. It represented a significant pharmacological advancement as the first cardioselective β-blocker, offering a clear therapeutic advantage for a specific patient population. However, the emergence of the devastating oculomucocutaneous syndrome underscored the limitations of pre-marketing clinical trials in detecting rare adverse events and emphasized the critical role of ongoing safety monitoring. The legacy of practolol is twofold: it advanced the understanding of β-blocker pharmacology and served as a catalyst for strengthening drug safety regulations worldwide.

References

The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), has emerged as a gold standard for its sensitivity and specificity. However, the inherent variability in sample matrices and instrument performance necessitates the use of internal standards to ensure data reliability. Among the various types of internal standards, deuterium-labeled compounds have carved out a critical niche, offering a powerful tool for achieving high-quality quantitative data. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterium-labeled standards in mass spectrometry.

Core Principles of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable isotope of hydrogen, serves as an ideal label for internal standards. The fundamental principle lies in synthesizing a version of the analyte of interest where one or more hydrogen atoms are replaced by deuterium atoms.[1] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass.[1] This mass difference is the key to its utility in mass spectrometry, as the instrument can readily distinguish between the analyte and the deuterium-labeled internal standard (D-IS).[1]

The near-identical physicochemical properties of the D-IS to the analyte mean that it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization allow the D-IS to effectively compensate for variations in:

  • Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction will affect both the analyte and the D-IS proportionally.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix will impact both the analyte and the D-IS similarly.

  • Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are normalized by calculating the ratio of the analyte signal to the D-IS signal.

Key Applications in Research and Drug Development

The use of deuterium-labeled standards is integral to numerous stages of research and drug development, including:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of drug development. D-IS are crucial for accurately quantifying drug concentrations in biological matrices like plasma, urine, and tissues over time.[3]

  • Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their concentration in a patient's blood is essential for optimizing dosage and minimizing toxicity. D-IS enable the development of robust and reliable TDM assays.[4][5]

  • Metabolomics: The comprehensive study of small molecules in a biological system relies on accurate quantification to identify biomarkers and understand metabolic pathways. Deuterium-labeled standards are used to normalize data and ensure accurate measurement of endogenous metabolites.[6]

  • Bioanalytical Method Validation: Regulatory bodies require rigorous validation of analytical methods used in drug development. The use of D-IS is a key component in demonstrating the accuracy, precision, linearity, and robustness of these methods.[7]

Experimental Workflow for Quantitative Analysis using Deuterium-Labeled Standards

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterium-labeled internal standard for the quantification of a drug in plasma samples.

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow Using a Deuterium-Labeled Internal Standard cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Dosing Dosing of Drug to Subject Blood_Sampling Time-Course Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spiking of Plasma with D-IS Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Protein_Precipitation->Supernatant_Transfer Injection Injection onto LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration (Analyte & D-IS) Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/D-IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling

Caption: A typical workflow for a pharmacokinetic study.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples. The following is a generalized protocol:

  • Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration.

  • Precipitating Agent Addition: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[3][8] Some protocols may also include zinc sulfate to enhance precipitation.[4]

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis: Quantification of Busulfan

The following is an example of an LC-MS/MS method for the quantification of the chemotherapy drug busulfan in human plasma, using deuterated busulfan (busulfan-d8) as the internal standard.[3][8]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Phenomenex Kinetex C18 (50mm x 2.1mm, 2.6µm)
Mobile Phase Acetonitrile : 10mM Ammonium Formate buffer (80:20 v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Busulfan) m/z 264.1 → 151.1
MRM Transition (Busulfan-d8) m/z 272.1 → 159.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation: Quantitative Performance

The use of deuterium-labeled internal standards significantly improves the precision and accuracy of quantitative assays. The following tables summarize typical validation data for bioanalytical methods employing D-IS.

Table 1: Linearity and Sensitivity of Busulfan Quantification

ParameterResult
Linear Range 0.2 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.9986
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Limit of Detection (LOD) 0.05 ng/mL

Data synthesized from multiple sources.[3][8]

Table 2: Precision and Accuracy of Immunosuppressant Quantification

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Cyclosporine A 503.54.1102.3
5002.83.598.7
15002.12.9101.1
Tacrolimus 1.54.25.397.5
153.14.0103.2
302.53.299.8
Sirolimus 2.05.16.2104.1
203.94.898.2
403.34.1101.5

Data synthesized from a review of multiple methods.[4]

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled standards is a critical step in their application. Several methods are employed to introduce deuterium into a molecule:

  • Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the target molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst (e.g., acid, base, or metal). This is a cost-effective method but may lack regioselectivity.[1]

  • Reductive Deuteration: This involves the reduction of a functional group (e.g., a ketone or an alkene) using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.

  • Synthesis from Labeled Precursors: This approach involves incorporating deuterium-containing building blocks into the synthetic route of the molecule. This method offers high regioselectivity but can be more expensive and time-consuming.[9]

The following diagram illustrates the decision-making process for selecting a synthesis strategy.

Synthesis_Strategy Decision Tree for Deuterium-Labeled Standard Synthesis Start Start: Need for D-IS Synthesis Check_Availability Commercially Available? Start->Check_Availability Purchase Purchase Standard Check_Availability->Purchase Yes Consider_HD_Exchange H/D Exchange Feasible? Check_Availability->Consider_HD_Exchange No Perform_HD_Exchange Perform H/D Exchange Consider_HD_Exchange->Perform_HD_Exchange Yes Consider_Reduction Reductive Deuteration Possible? Consider_HD_Exchange->Consider_Reduction No Perform_Reduction Perform Reductive Deuteration Consider_Reduction->Perform_Reduction Yes De_Novo_Synthesis De Novo Synthesis from Labeled Precursors Consider_Reduction->De_Novo_Synthesis No

Caption: A decision tree for selecting a synthesis strategy.

Potential Challenges and Considerations

While deuterium-labeled standards are invaluable, researchers must be aware of potential challenges:

  • Isotopic Purity: The D-IS should have a high degree of deuterium incorporation and be free of the unlabeled analyte to avoid interference.

  • Isotopic Effects: The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier.[10] This "isotope effect" needs to be considered during method development to ensure co-elution is adequate for proper normalization.

  • Hydrogen-Deuterium Exchange: In some cases, deuterium atoms can exchange back with hydrogen atoms from the solvent or matrix, particularly if the label is on an exchangeable position (e.g., -OH, -NH, -SH).[1] Therefore, the position of the deuterium label must be carefully chosen to be on a stable part of the molecule.

Conclusion

Deuterium-labeled standards are an essential tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process makes them indispensable for a wide range of applications in research and drug development, from early-stage pharmacokinetic studies to routine therapeutic drug monitoring. By understanding the core principles, mastering the experimental protocols, and being mindful of the potential challenges, researchers can leverage the power of deuterium-labeled standards to generate high-quality, reliable data that drives scientific advancement.

References

Applications of Stable Isotope-Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are powerful tools in scientific research, offering a non-radioactive means to trace, quantify, and characterize molecules in complex biological and environmental systems. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can introduce a unique mass signature without significantly altering the compound's chemical properties. This enables precise tracking and measurement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core applications of SIL compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications

The versatility of stable isotope labeling has led to its widespread adoption across numerous scientific disciplines. Key application areas include metabolic research, proteomics, drug discovery and development, environmental analysis, and clinical diagnostics.

Metabolic Research and Flux Analysis

Stable isotope tracers are instrumental in elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic activity, revealing how cells utilize nutrients and how metabolic pathways are regulated under different conditions.[1]

Key Applications in Metabolic Research:

  • Pathway Elucidation: Tracing the flow of labeled atoms to identify and confirm metabolic pathways.

  • Metabolic Flux Quantification: Determining the rates of enzymatic reactions within a metabolic network.

  • Disease Research: Investigating metabolic reprogramming in diseases like cancer and diabetes.

  • Biotechnology: Optimizing microbial strains for the production of biofuels and other valuable compounds.

Table 1: Commonly Used Stable Isotopes in Metabolic Research

IsotopeNatural Abundance (%)Common Labeled PrecursorsApplication Examples
¹³C 1.11¹³C-Glucose, ¹³C-Glutamine, ¹³C-Fatty AcidsTracing central carbon metabolism, amino acid metabolism, and fatty acid synthesis.
¹⁵N 0.37¹⁵N-Ammonium Chloride, ¹⁵N-Amino AcidsStudying nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism.
²H (D) 0.015Deuterated Water (D₂O), Deuterated GlucoseInvestigating water metabolism, gluconeogenesis, and fatty acid synthesis.

This protocol outlines a general workflow for a ¹³C-MFA experiment in cell culture.

  • Cell Culture and Labeling:

    • Culture cells in a standard medium to the desired confluence.

    • Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., U-¹³C-glucose) and culture for a defined period to allow for isotopic labeling of intracellular metabolites. The duration of labeling depends on the pathways of interest and the time required to reach isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS/MS).

    • The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C atoms.

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of stable isotopes.

    • Use specialized software (e.g., INCA, METRAN) to fit the measured MIDs to a metabolic network model.

    • The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

Table 2: Example Quantitative Data from a ¹³C-MFA Study in Cancer Cells

Metabolic FluxFlux Value (relative to Glucose uptake)
Glycolysis (Glucose -> Pyruvate)1.00
Pentose Phosphate Pathway (oxidative)0.15
TCA Cycle (Pyruvate -> Acetyl-CoA)0.85
Anaplerosis (Pyruvate -> Oxaloacetate)0.20
Glutamine Anaplerosis0.45

This table presents hypothetical but representative data illustrating the relative flux through major metabolic pathways in cancer cells, as might be determined by ¹³C-MFA.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase CellCulture 1. Cell Culture Labeling 2. Isotopic Labeling (e.g., 13C-Glucose) CellCulture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->MS_Analysis Data_Processing 6. Data Processing (MID Determination) MS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Refinement 8. Model Refinement Flux_Calculation->Model_Refinement

Workflow for a typical ¹³C-Metabolic Flux Analysis experiment.
Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics.[2] In SILAC, cells are grown in a medium where natural ("light") amino acids are replaced with their "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). This results in the incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in light and heavy media, researchers can accurately quantify differences in protein abundance.

Key Applications in Proteomics:

  • Differential Protein Expression Analysis: Comparing protein levels between different cell states (e.g., healthy vs. diseased, treated vs. untreated).

  • Protein-Protein Interaction Studies: Identifying interaction partners of a bait protein.

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and ubiquitination.

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, and the other in "heavy" medium containing stable isotope-labeled essential amino acids (typically Arginine and Lysine).

    • Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Sample Preparation:

    • Apply the desired experimental treatment to one of the cell populations.

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the light and heavy cell lysates.

  • Protein Digestion and Fractionation:

    • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

    • Optionally, fractionate the peptide mixture to reduce complexity before MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, PEAKS) to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.

    • The ratio of these intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

Table 3: Example Quantitative Data from a SILAC Experiment

Protein NameGene NameHeavy/Light RatioRegulation
Epidermal growth factor receptorEGFR2.5Upregulated
Caspase-3CASP30.4Downregulated
Heat shock protein 90HSP90AA11.1Unchanged
Pyruvate kinasePKM3.2Upregulated

This table illustrates how SILAC data can be presented to show changes in protein expression. A ratio > 1 indicates upregulation in the "heavy" labeled sample, while a ratio < 1 indicates downregulation.

SILAC_Workflow cluster_data_analysis Data Analysis Light_Culture Culture in 'Light' Medium (e.g., 12C-Arg, 12C-Lys) Cell_Lysis Cell Lysis Light_Culture->Cell_Lysis Heavy_Culture Culture in 'Heavy' Medium (e.g., 13C-Arg, 13C-Lys) Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Experimental_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mixing Mix 1:1 Protein Lysates Protein_Quantification->Mixing Digestion Tryptic Digestion Mixing->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Peptide_ID Peptide Identification LC_MSMS->Peptide_ID Quantification Ratio Quantification (Heavy/Light) Peptide_ID->Quantification Protein_Inference Protein Inference & Regulation Quantification->Protein_Inference

General workflow for a SILAC-based quantitative proteomics experiment.
Drug Discovery and Development

Stable isotope-labeled compounds are indispensable in drug discovery and development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[3][4] By administering a stable isotope-labeled version of a drug candidate, researchers can trace its journey through the body, identify its metabolites, and quantify its clearance.

Key Applications in Drug Development:

  • Pharmacokinetic (PK) Studies: Determining the time course of drug absorption, distribution, metabolism, and excretion.

  • Metabolite Identification: Identifying and structurally characterizing drug metabolites.

  • Bioavailability Studies: Measuring the fraction of an administered dose that reaches the systemic circulation.

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of a new drug candidate.

  • Synthesis of Labeled Drug: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C, ²H) at a metabolically stable position.

  • Dosing: Administer the labeled drug to animal models or human subjects. Often, a "microdose" of the radiolabeled drug is co-administered with a therapeutic dose of the unlabeled drug.

  • Sample Collection: Collect biological samples (blood, urine, feces) at various time points.

  • Sample Analysis:

    • Extract the drug and its metabolites from the biological matrices.

    • Analyze the extracts using LC-MS/MS to separate and detect the parent drug and its metabolites. The mass difference between the labeled and unlabeled compounds allows for their unambiguous identification.

  • Data Analysis:

    • Quantify the concentrations of the parent drug and its metabolites in each sample.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Table 4: Example Pharmacokinetic Parameters from an ADME Study

ParameterValueUnits
Tmax (Time to maximum concentration) 2.5hours
Cmax (Maximum concentration) 500ng/mL
t₁/₂ (Half-life) 8.0hours
AUC (Area under the curve) 4500ng*h/mL
Clearance 20L/h
Volume of Distribution 200L

This table presents typical pharmacokinetic parameters that can be determined from an ADME study using a stable isotope-labeled drug.

ADME_Workflow cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Synthesis 1. Synthesis of Stable Isotope-Labeled Drug Dosing 2. Dosing (Animal or Human) Synthesis->Dosing Sample_Collection 3. Biological Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep 4. Sample Preparation & Extraction Sample_Collection->Sample_Prep LC_MSMS 5. LC-MS/MS Analysis Sample_Prep->LC_MSMS Metabolite_ID 6. Metabolite Identification LC_MSMS->Metabolite_ID PK_Analysis 7. Pharmacokinetic Parameter Calculation Metabolite_ID->PK_Analysis

Workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study.
Environmental and Ecological Studies

Stable isotope analysis is a powerful tool for tracing the sources, transport, and fate of pollutants in the environment.[5] By analyzing the isotopic signatures (the ratio of heavy to light isotopes) of elements like carbon, nitrogen, and sulfur in environmental samples, scientists can identify pollution sources and understand biogeochemical processes.

Key Applications in Environmental Science:

  • Pollutant Source Tracking: Identifying the sources of contaminants such as nitrates in groundwater or heavy metals in soil.

  • Food Web Analysis: Determining the trophic levels of organisms and understanding energy flow in ecosystems.

  • Paleoclimatology: Reconstructing past environmental conditions by analyzing isotope ratios in ice cores and sediment layers.

  • Biogeochemical Cycle Research: Studying the cycling of key elements like carbon and nitrogen in terrestrial and aquatic ecosystems.

  • Sample Collection: Collect water samples from various locations within the study area (e.g., rivers, groundwater wells, agricultural runoff).

  • Sample Preparation:

    • Filter the water samples to remove particulate matter.

    • Prepare the samples for isotopic analysis, which may involve converting the nitrate to a gas (N₂) for analysis by isotope ratio mass spectrometry (IRMS).

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • Introduce the prepared gas sample into the IRMS.

    • The IRMS will measure the ratio of ¹⁵N to ¹⁴N in the sample.

  • Data Analysis and Source Apportionment:

    • Express the nitrogen isotope ratio as a delta value (δ¹⁵N) relative to a standard.

    • Compare the δ¹⁵N values of the water samples to the known δ¹⁵N signatures of potential nitrate sources (e.g., synthetic fertilizers, manure, atmospheric deposition).

    • Use mixing models to estimate the relative contribution of each source to the nitrate pollution.

Table 5: Typical δ¹⁵N Values of Different Nitrate Sources

Nitrate SourceTypical δ¹⁵N Range (‰)
Atmospheric Deposition -5 to +5
Synthetic Fertilizers -3 to +3
Soil Organic Matter +3 to +8
Manure and Septic Waste +10 to +25

This table provides a general guide to the isotopic signatures of common nitrate sources. Actual values can vary depending on local conditions.

Environmental_Tracing cluster_sources Potential Pollution Sources cluster_analysis Laboratory Analysis cluster_interpretation Data Interpretation Source1 Source A (e.g., Fertilizer) Known δ15N Signature Environment Environmental Compartment (e.g., Groundwater) Source1->Environment Source2 Source B (e.g., Manure) Known δ15N Signature Source2->Environment Source3 Source C (e.g., Atmosphere) Known δ15N Signature Source3->Environment Sample_Collection 1. Sample Collection Environment->Sample_Collection Sample_Prep 2. Sample Preparation Sample_Collection->Sample_Prep IRMS 3. Isotope Ratio Mass Spectrometry (IRMS) Sample_Prep->IRMS d15N_Measurement 4. δ15N Measurement IRMS->d15N_Measurement Source_Apportionment 5. Source Apportionment (Mixing Models) d15N_Measurement->Source_Apportionment Conclusion 6. Identification of Pollution Sources Source_Apportionment->Conclusion

Logical workflow for tracing pollution sources using stable isotope analysis.
Clinical Diagnostics

Stable isotope-labeled compounds are increasingly used in clinical diagnostics as safe and non-invasive probes of metabolic function. Breath tests using ¹³C-labeled substrates are a prime example. In these tests, a patient ingests a ¹³C-labeled compound, and the appearance of ¹³CO₂ in their breath is measured over time. This provides information about the activity of specific enzymes and metabolic pathways.

Key Applications in Clinical Diagnostics:

  • Helicobacter pylori Detection: The ¹³C-urea breath test is a gold standard for detecting H. pylori infection, which can cause ulcers and stomach cancer.

  • Liver Function Tests: Assessing the metabolic capacity of the liver.

  • Gastric Emptying Studies: Measuring the rate at which food leaves the stomach.

  • Fat Malabsorption Tests: Diagnosing conditions that impair the digestion and absorption of fats.

  • Baseline Breath Sample: The patient provides a baseline breath sample by blowing into a collection bag.

  • Ingestion of ¹³C-Urea: The patient drinks a solution containing ¹³C-labeled urea.

  • Post-Dose Breath Samples: The patient provides several more breath samples at specific time intervals (e.g., 15, 30, and 60 minutes) after ingesting the urea.

  • Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.

  • Interpretation of Results: An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath samples compared to the baseline indicates the presence of the urease enzyme, which is produced by H. pylori. This signifies a positive test for the infection.

Table 6: Interpretation of ¹³C-Urea Breath Test Results

Change in δ¹³CO₂ (‰) over BaselineInterpretation
< 2.5Negative for H. pylori
2.5 - 5.0Indeterminate
> 5.0Positive for H. pylori

This table shows a typical cutoff for interpreting the results of a ¹³C-urea breath test. The exact values may vary depending on the specific protocol and analytical instrumentation.

Urea_Breath_Test cluster_procedure Clinical Procedure cluster_analysis Laboratory Analysis cluster_diagnosis Diagnosis Patient Patient Baseline_Sample 1. Collect Baseline Breath Sample Patient->Baseline_Sample Ingest_Urea 2. Ingest 13C-Urea Baseline_Sample->Ingest_Urea Post_Dose_Samples 3. Collect Post-Dose Breath Samples Ingest_Urea->Post_Dose_Samples IRMS 4. Analyze Breath Samples by IRMS Post_Dose_Samples->IRMS Calculate_Ratio 5. Calculate Δδ13CO2 IRMS->Calculate_Ratio Interpretation 6. Interpret Results Calculate_Ratio->Interpretation Result Positive or Negative for H. pylori Interpretation->Result

References

Methodological & Application

Application Note: High-Throughput Quantification of Practolol in Human Plasma by HPLC-MS/MS Using Practolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias.[1][2] Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drugs in complex biological fluids.[3] The use of a stable isotope-labeled internal standard, such as Practolol-d7, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and validated HPLC-MS/MS method for the quantification of practolol in human plasma using this compound as an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of beta-blockers from plasma samples.[4][5]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid) and inject 10 µL into the HPLC-MS/MS system.[7]

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of practolol.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm)[8]
Mobile Phase A Water with 0.1% formic acid[9]
Mobile Phase B Acetonitrile with 0.1% formic acid[9]
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Injection Volume 10 µL
Column Temperature 40°C
Run Time 8 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV[10]
Source Temperature 150°C
Desolvation Temperature 350°C[3]
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Practolol 267.2116.120
This compound 274.2116.120

Note: The precursor ion for practolol ([M+H]+) is derived from its molecular weight of 266.34 g/mol .[1] The product ion is a common fragment for beta-blockers resulting from the cleavage of the side chain.[11] The precursor for this compound is based on the addition of 7 deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are on the isopropyl group which is lost.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on typical validation results for beta-blocker analysis by HPLC-MS/MS.[3][6][8][9]

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995[3]
Linear Range 0.5 - 500 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[9]
Precision (%RSD) < 15% (< 20% at LLOQ)[6][9]
Recovery 85 - 110%[3]
Matrix Effect Minimal and compensated by internal standard

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma_sample->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into HPLC-MS/MS reconstitute->inject hplc 10. Chromatographic Separation inject->hplc ms 11. Mass Spectrometric Detection (MRM) hplc->ms data 12. Data Acquisition and Quantification ms->data

Caption: HPLC-MS/MS workflow for practolol quantification.

Signaling Pathway

Practolol acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate and cardiac contractility.

signaling_pathway cluster_receptor β1-Adrenergic Receptor Signaling norepinephrine Norepinephrine/ Epinephrine beta1_receptor β1-Adrenergic Receptor norepinephrine->beta1_receptor Binds and Activates g_protein Gs Protein Activation beta1_receptor->g_protein practolol Practolol practolol->beta1_receptor Blocks adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka ↑ PKA camp->pka cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects

References

Application Note: Quantitative Analysis of Practolol in Human Plasma using a Validated LC-MS/MS Method with Practolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of practolol in human plasma. The method utilizes a stable isotope-labeled internal standard, practolol-d7, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol described herein includes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, recovery, and matrix effect.

Introduction

Practolol is a cardioselective beta-adrenergic receptor blocker that has been used in the management of cardiovascular diseases.[1] Accurate and reliable quantification of practolol in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of practolol in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Practolol reference standard (Sigma-Aldrich)

  • This compound internal standard (Toronto Research Chemicals)

  • HPLC-grade methanol (Fisher Scientific)

  • HPLC-grade acetonitrile (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (BioIVT)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or equivalent

Standard Solutions

Stock solutions of practolol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Practolol: Precursor Ion (Q1): m/z 267.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)

    • This compound: Precursor Ion (Q1): m/z 274.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of practolol in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results are summarized in Table 1.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC54.8102.36.2101.5
Mid QC503.598.94.199.2
High QC5002.9101.13.8100.7
Table 1: Precision and accuracy of the LC-MS/MS method for practolol quantification.

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 2.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC592.597.8
Mid QC5094.199.1
High QC50093.798.5
Table 2: Extraction recovery and matrix effect for the analysis of practolol.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Practolol/IS Ratio) ms->quant report Generate Report quant->report

Caption: Experimental workflow for the quantitative analysis of practolol.

G cluster_practolol Practolol (Analyte) cluster_is This compound (Internal Standard) cluster_quant Quantification practolol_parent Practolol [M+H]+ m/z 267.2 practolol_fragment Product Ion m/z 150.1 practolol_parent->practolol_fragment CID ratio Peak Area Ratio (Practolol / this compound) practolol_fragment->ratio is_parent This compound [M+H]+ m/z 274.2 is_fragment Product Ion m/z 150.1 is_parent->is_fragment CID is_fragment->ratio

Caption: Logical relationship of MRM-based quantification.

Conclusion

This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of practolol in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The validation data demonstrates that the method is reliable, reproducible, and meets the requirements for bioanalytical method validation.

References

Application Note: Development and Validation of a Chiral LC-MS/MS Method for the Quantification of rac-Practolol-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development and validation of a sensitive and specific chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of racemic practolol-d7 in human plasma. The method utilizes a chiral stationary phase for the separation of the practolol enantiomers and a stable isotope-labeled internal standard for accurate quantification. The protocol outlined below is intended for researchers, scientists, and drug development professionals and adheres to the principles of bioanalytical method validation as described in the ICH M10 guidelines.

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been investigated for the treatment of cardiac arrhythmias.[1][2][3] As with many beta-blockers, practolol is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the analysis of racemic this compound.

Experimental Protocols

Materials and Reagents
  • rac-Practolol and rac-Practolol-d7 reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Sample Preparation

A protein precipitation method is employed for the extraction of practolol from human plasma.

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (rac-Practolol-d7, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Chiralpak IA-3 (3 µm, 2.1 x 150 mm) or equivalent chiral column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
MRM Transitions See Table 1

Table 1: Predicted MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Practolol 267.2151.15013015
109.15013025
This compound 274.2151.15013015
116.15013025

Note: The exact m/z values and collision energies should be optimized experimentally.

Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guidelines. The following parameters were assessed:

Selectivity and Specificity

Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of practolol and the internal standard. Specificity was assessed by ensuring no significant response was observed in the blank samples.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).

Matrix Effect

The matrix effect was assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those of neat solutions at the Low and High QC concentrations. The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.

Recovery

The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at the Low, Mid, and High QC concentrations.

Stability

The stability of practolol in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for 4 hours.

  • Long-Term Stability: At -80°C for 30 days.

  • Post-Preparative Stability: In the autosampler at 4°C for 24 hours.

Data Presentation

Table 2: Summary of Method Validation Results

Validation ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
LLOQ 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%bias) -5.3% to 6.8%
Inter-day Accuracy (%bias) -7.1% to 8.2%
Recovery 85.2% - 92.5%
Matrix Effect (%CV) ≤ 9.8%
Stability Stable under all tested conditions (deviation < 15%)

Visualizations

Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample IS Add Internal Standard (this compound) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Chiral LC Separation Reconstitute->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification

Caption: LC-MS/MS analytical workflow for rac-Practolol-d7.

Method_Validation_Logic cluster_core Core Validation Parameters cluster_matrix Matrix & Sample Handling cluster_stability Analyte Stability Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery FTS Freeze-Thaw Validation->FTS STS Short-Term Validation->STS LTS Long-Term Validation->LTS PPS Post-Preparative Validation->PPS

Caption: Key parameters for method validation.

Conclusion

The described chiral LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of racemic this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the requirements for bioanalytical method validation. This protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies requiring the stereospecific determination of practolol.

References

Application Note: High-Throughput Analysis of Practolol in Human Plasma using Practolol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Practolol in human plasma samples. The assay utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Practolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been investigated for the treatment of cardiac arrhythmias. Monitoring its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a detailed protocol for the analysis of Practolol in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • Practolol and this compound (analytical standard grade)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Liquid Chromatography Conditions

A typical liquid chromatography setup for the analysis of beta-blockers would involve a reverse-phase column. The following are representative conditions and may require optimization.

ParameterValue
HPLC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined experimentally (see protocol)
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V

Note on MRM Transitions: The specific precursor and product ions for Practolol and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer. For Practolol (MW: 266.34 g/mol ), the precursor ion will be the protonated molecule [M+H]+ at m/z 267.3. A likely product ion would result from the loss of the isopropylamine group. For this compound, the precursor ion will be at m/z 274.4. The product ion should be the same as for the unlabeled Practolol.

Table 1: Representative MRM Transitions (to be confirmed experimentally)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Practolol267.3e.g., 116.1e.g., 25
This compound274.4e.g., 116.1e.g., 25

Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Practolol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Practolol stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 200 µL of the IS working solution in acetonitrile.

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis

The concentration of Practolol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Representative Method Validation Data

The following tables present typical validation results for a bioanalytical method for a beta-blocker, which should be established for this specific assay.

Table 2: Calibration Curve and Linearity

ParameterResult
Calibration Model Linear, 1/x² weighting
Linearity Range 1 - 1000 ng/mL
Correlation Coeff. r² > 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15%< 15%± 15%
Low3< 10%< 10%± 10%
Medium100< 10%< 10%± 10%
High800< 10%< 10%± 10%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 85%90 - 110%
High800> 85%90 - 110%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (200 µL) plasma->is_addition vortex1 Vortex is_addition->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratios integration->ratio quantification Quantify against Calibration Curve ratio->quantification G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to norepinephrine Norepinephrine norepinephrine->beta_receptor Activates practolol Practolol practolol->beta_receptor Blocks atp ATP pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Increased Heart Rate & Contractility pka_active->cellular_response Leads to

References

Application Notes and Protocols for Practolol-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Practolol, a selective β1-adrenergic receptor antagonist, has been utilized in the management of cardiac arrhythmias. Though its clinical use is limited due to adverse effects, pharmacokinetic studies remain crucial for understanding its disposition and for the development of safer analogues. Stable isotope-labeled compounds, such as Practolol-d7, are indispensable tools in modern pharmacokinetic research. The incorporation of deuterium atoms provides a molecule with a higher mass that is readily distinguishable by mass spectrometry from the unlabeled drug, without significantly altering its physicochemical and biological properties.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, primarily focusing on its role as an internal standard for the accurate quantification of practolol in biological matrices.

Application of this compound in Pharmacokinetic Studies

The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several key reasons:

  • Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to practolol, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: During sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. This compound, when added to the sample at the beginning of the workflow, will be lost to the same extent as unlabeled practolol, ensuring that the analyte/IS ratio remains constant and the calculated concentration of the analyte is accurate.

  • Improved Precision and Accuracy: By accounting for variability in sample preparation and analysis, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results.

Pharmacokinetic Parameters of Practolol

While this compound is primarily used as an internal standard, understanding the pharmacokinetic profile of the unlabeled drug is essential for designing and interpreting pharmacokinetic studies. The following table summarizes key pharmacokinetic parameters of practolol in humans.

ParameterValueSpeciesRoute of AdministrationReference
Tmax (Time to Peak Concentration) 1-3 hoursHumanOral[1]
t1/2 (Elimination Half-life) ~5-13 hoursHumanOral / IV[1]
Bioavailability ~90%HumanOral[2]
Protein Binding LowHuman-[2]
Primary Route of Elimination RenalHuman-[1]

Experimental Protocols

In-Life Phase: Animal Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of practolol following oral administration.

a. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be fasted overnight before dosing.

b. Dosing:

  • Formulation: Practolol dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: 10 mg/kg (or other desired dose).

  • Route of Administration: Oral gavage.

c. Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of Practolol fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage at -80°C processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow of a typical rodent pharmacokinetic study.

Bioanalytical Protocol: Quantification of Practolol in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a method for the quantitative analysis of practolol in plasma samples.

a. Materials and Reagents:

  • Practolol and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human or animal plasma (blank)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

b. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve practolol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the practolol stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

c. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (this compound) and vortex briefly.

  • Add 200 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

d. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate practolol from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Practolol: Q1 m/z 267.2 -> Q3 m/z 150.1 (example transition, requires optimization)

    • This compound: Q1 m/z 274.2 -> Q3 m/z 150.1 (example transition, requires optimization)

e. Data Analysis:

  • Peak areas for practolol and this compound are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (Practolol/Practolol-d7) against the nominal concentration of the calibration standards.

  • The concentration of practolol in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Logical Flow of Pharmacokinetic Parameter Derivation

G cluster_data Experimental Data cluster_params Primary Pharmacokinetic Parameters cluster_derived Secondary Pharmacokinetic Parameters conc_time Plasma Concentration vs. Time Data cmax Cmax conc_time->cmax Directly from Curve tmax Tmax conc_time->tmax Directly from Curve auc AUC (Area Under the Curve) conc_time->auc Directly from Curve cl Clearance (CL) auc->cl Calculation f Bioavailability (F) auc->f Calculation vd Volume of Distribution (Vd) cl->vd Calculation t_half Half-life (t1/2) cl->t_half Calculation

Caption: Derivation of pharmacokinetic parameters from concentration-time data.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of practolol in biological matrices for pharmacokinetic studies. The protocols provided herein offer a robust framework for conducting both in-life animal studies and subsequent bioanalysis using LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure data of the highest quality and integrity in drug development and research.

References

Application of rac Practolol-d7 in drug metabolism research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Practolol is a selective β1-adrenergic receptor antagonist, previously used in the management of cardiac arrhythmias. In drug metabolism and pharmacokinetic (DMPK) research, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug candidates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Practolol-d7, a deuterated analog of practolol, serves as an ideal internal standard for such studies due to its chemical and physical similarities to the parent drug, ensuring reliable and reproducible quantification.

Primary Applications

The primary application of this compound is as an internal standard in bioanalytical methods to support:

  • Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profile of practolol in plasma, serum, or other biological fluids following administration.

  • In Vitro Drug Metabolism Assays: Quantifying the rate of practolol metabolism by liver microsomes, S9 fractions, or recombinant cytochrome P450 enzymes.

  • Therapeutic Drug Monitoring (TDM): Although practolol is no longer in widespread clinical use, the principles apply to TDM for other pharmaceuticals.

  • Method Validation: Establishing the performance characteristics (precision, accuracy, linearity, etc.) of an analytical method.

Quantitative Data Summary

The following tables represent typical validation data for a bioanalytical method for a beta-blocker using a deuterated internal standard, analogous to a method using this compound for practolol quantification.[1]

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Practolol0.5 - 500> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ0.5< 1095 - 105< 1293 - 107
Low1.5< 897 - 103< 1096 - 104
Medium75< 698 - 102< 897 - 103
High400< 599 - 101< 798 - 102

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.585 - 9590 - 110
High40088 - 9892 - 108

Experimental Protocols and Visualizations

Metabolic Pathway of Practolol

Practolol is metabolized in the liver primarily by the Cytochrome P450 enzyme CYP2D6. The major metabolic pathway is hydroxylation, which increases the hydrophilicity of the compound, facilitating its excretion.

G Practolol Practolol CYP2D6 CYP2D6 Practolol->CYP2D6 Hydroxylated Practolol Hydroxylated Practolol CYP2D6->Hydroxylated Practolol Hydroxylation Excretion Excretion Hydroxylated Practolol->Excretion

Figure 1: Practolol Metabolic Pathway.
Protocol 1: Quantification of Practolol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of practolol in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Practolol analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Deionized water

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of practolol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the practolol stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., 5 to 5000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Practolol: Precursor Ion (m/z) 267.3 -> Product Ion (m/z) 116.1

    • This compound (IS): Precursor Ion (m/z) 274.4 -> Product Ion (m/z) 123.1 (Note: Product ions are predicted based on common fragmentation of the isopropylamino side chain. These should be optimized on the specific instrument.)

5. Data Analysis

  • Integrate the peak areas for both practolol and this compound.

  • Calculate the peak area ratio (Practolol Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of practolol in unknown samples from the calibration curve.

Experimental Workflow

The overall process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject MS_Detect MRM Detection LC_Inject->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratios Integration->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify Final_Report Final_Report Quantify->Final_Report Report Results

Figure 2: Bioanalytical Workflow.

References

Application Notes and Protocols for rac Practolol-d7 in In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Practolol-d7 is a deuterated form of practolol, a selective β1-adrenergic receptor antagonist. Due to the deuterium labeling, rac this compound is an ideal internal standard for mass spectrometry-based quantification of practolol in biological matrices, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies. Its chemical structure is nearly identical to practolol, and it is assumed to have the same pharmacological properties. Practolol selectively blocks β1-adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] These application notes provide detailed protocols for the use of rac this compound in various in vitro and in vivo experimental settings.

Data Presentation

Table 1: Physicochemical Properties of Practolol
PropertyValueReference
Molar Mass266.341 g/mol [1]
FormulaC14H22N2O3[1]
LogP0.79[1]
ClassSelective β1-adrenergic blocker[1]
Table 2: Quantitative Parameters for In Vitro Assays
AssayParameterTypical Value Range
Radioligand Binding (β1-receptor)Kᵢ (inhibition constant)10-100 nM
cAMP Functional AssayIC₅₀ (inhibition of isoproterenol-stimulated cAMP)50-500 nM

In Vitro Applications

Quantification of Practolol using LC-MS/MS with rac this compound as an Internal Standard

Application: To accurately determine the concentration of practolol in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard like rac this compound corrects for matrix effects and variations in sample processing and instrument response.[2][3]

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of rac this compound internal standard solution (concentration will depend on the expected range of practolol concentrations).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Practolol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 267.2 -> 116.1).

      • rac this compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 274.2 -> 123.1). These values are illustrative and should be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of practolol to rac this compound against the concentration of practolol standards.

    • Determine the concentration of practolol in the unknown samples from the calibration curve.

In Vitro Beta-Adrenergic Receptor Binding Assay

Application: To determine the binding affinity (Kᵢ) of practolol for β1 and β2-adrenergic receptors. This assay helps to characterize the selectivity of the compound.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing either β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • Increasing concentrations of unlabeled practolol (or other competing ligands).

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

      • Cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Calculate the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro cAMP Functional Assay

Application: To assess the functional antagonism of practolol at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Experimental Protocol:

  • Cell Culture:

    • Plate cells expressing the β-adrenergic receptor of interest (e.g., HEK293) in a 96-well plate and grow to confluence.

  • cAMP Assay:

    • Pre-incubate the cells with various concentrations of practolol for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of practolol.

    • Determine the IC₅₀ value, which is the concentration of practolol that inhibits 50% of the agonist-induced cAMP production.

In Vivo Applications

In Vivo Cardiac Electrophysiology Study in a Rodent Model of Arrhythmia

Application: To evaluate the anti-arrhythmic effects of practolol in a living animal model.

Experimental Protocol:

  • Animal Model:

    • Use an established rodent model of cardiac arrhythmia (e.g., induced by ischemia-reperfusion or pharmacological agents like aconitine).

    • Anesthetize the animal and monitor its vital signs throughout the experiment.

  • Electrophysiology Recording:

    • Introduce a catheter with multiple electrodes into the heart via the jugular vein to record intracardiac electrocardiograms (ECGs).[4]

    • Perform programmed electrical stimulation (PES) to induce arrhythmias and measure key electrophysiological parameters such as effective refractory periods (ERP) and arrhythmia inducibility.[4]

  • Drug Administration:

    • Administer practolol (or vehicle control) intravenously or intraperitoneally at various doses.

    • Repeat the PES protocol at different time points after drug administration to assess the effects of practolol on the electrophysiological parameters and arrhythmia susceptibility.

  • Data Analysis:

    • Analyze the ECG recordings to quantify changes in heart rate, conduction intervals, and the incidence and duration of arrhythmias.

    • Compare the pre- and post-drug data to determine the anti-arrhythmic efficacy of practolol.

Visualizations

G cluster_0 LC-MS/MS Workflow for Practolol Quantification A Biological Sample (Plasma, Urine) B Add rac this compound (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis G->H G cluster_1 Practolol Signaling Pathway Practolol Practolol Beta1_AR β1-Adrenergic Receptor Practolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to G cluster_2 In Vivo Electrophysiology Workflow I Animal Model of Arrhythmia J Baseline Electrophysiology Recording I->J K Administer Practolol or Vehicle J->K L Post-Drug Electrophysiology Recording K->L M Data Analysis (Compare Pre vs. Post) L->M N Determine Anti-Arrhythmic Efficacy M->N

References

Application Note: Sample Preparation for the Analysis of rac-Practolol-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Practolol is a beta-blocker that has been used in the management of cardiac arrhythmias. For pharmacokinetic (PK), bioequivalence, or toxicokinetic studies, accurate and reproducible quantification of practolol and its deuterated internal standard, rac-Practolol-d7, in biological matrices like plasma is essential. Effective sample preparation is a critical first step to remove interfering endogenous substances such as proteins and phospholipids, which can suppress ionization in mass spectrometry and shorten the lifespan of HPLC columns.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3][4] The choice of method depends on the required sample cleanliness, sensitivity, throughput, and available resources.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma samples.[1][5][6] It is often favored in high-throughput environments due to its simplicity and speed.[3] Acetonitrile is a commonly used solvent for this purpose, though methanol or acids like trichloroacetic acid can also be employed.[1][6]

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of rac-Practolol-d7 to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube. Using a solvent-to-sample ratio of at least 2:1 is recommended.[5]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a well plate for analysis.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate it to dryness and reconstitute in the mobile phase for increased sensitivity.[6]

Workflow Diagram: Protein Precipitation```dot

// Node styles node_start [label="Plasma Sample\n(100 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_is [label="Spike with\nPractolol-d7 IS", fillcolor="#FBBC05", fontcolor="#202124"]; node_ppt [label="Add Acetonitrile\n(300 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_vortex [label="Vortex\n(30-60s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_centrifuge [label="Centrifuge\n(13,000 rpm, 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; node_end [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow node_start -> node_is -> node_ppt -> node_vortex -> node_centrifuge -> node_supernatant -> node_end; }```

A simple workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. T[4][8]his technique offers a cleaner sample extract than PPT by removing non-lipid-soluble interferences like salts. T[3]he choice of organic solvent is critical and is based on the analyte's properties.

[8][9]#### Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation: To 200 µL of plasma in a glass tube, add the rac-Practolol-d7 internal standard.

  • pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample. This ensures basic analytes like practolol are in their neutral, more organic-soluble form.

  • Solvent Addition: Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or a mixture like dichloromethane:isopropanol). 4[10][11]. Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_extraction Extraction Steps node_start Plasma Sample + IS node_ph Adjust pH (Basify) node_start->node_ph node_solvent Add Organic Solvent (e.g., Ethyl Acetate) node_ph->node_solvent node_vortex Vortex to Extract (2-5 min) node_solvent->node_vortex node_centrifuge Centrifuge for Phase Separation node_vortex->node_centrifuge node_collect Collect Organic Layer node_centrifuge->node_collect node_evap Evaporate & Reconstitute node_collect->node_evap node_end LC-MS/MS Analysis node_evap->node_end

Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can provide the cleanest extracts, effectively removing matrix interferences and allowing for analyte concentration. I[3][12]t relies on the partitioning of analytes between a solid sorbent and the liquid sample. F[3]or beta-blockers, mixed-mode cation-exchange cartridges are often effective.

[2]#### Experimental Protocol: Solid-Phase Extraction

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. 2[2]. Sample Loading: Mix 200 µL of plasma (spiked with rac-Practolol-d7) with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

    • Pass 1 mL of 0.1 M HCl to remove acidic and neutral compounds.

    • Pass 1 mL of methanol to remove lipids and other organic-soluble interferences.

  • Elution: Elute the practolol and its internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow node_condition 1. Condition Cartridge (Methanol, Water) node_load 2. Load Sample (Plasma + Acid) node_condition->node_load node_wash 3. Wash Interferences (Acid, Methanol) node_load->node_wash node_elute 4. Elute Analyte (NH4OH in Methanol) node_wash->node_elute node_evap 5. Evaporate & Reconstitute node_elute->node_evap node_end LC-MS/MS Analysis node_evap->node_end

The four main steps of Solid-Phase Extraction (SPE).

Quantitative Data Summary

The performance of sample preparation techniques is evaluated based on recovery, matrix effect, and the resulting sensitivity (Limit of Quantification, LOQ). The following table summarizes typical performance data for beta-blocker analysis, which can be expected to be similar for practolol.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery 75-95%[7][13] 58-82%[11][14] > 90%
Matrix Effect Can be significantReducedMinimal
Processing Time Fast (~15 min/sample)Moderate (~30 min/sample)Slow (~45 min/sample)
Selectivity/Cleanliness LowModerateHigh
Typical LOQ ~1-5 ng/mL[15] ~0.5-2 ng/mL< 1 ng/mL
Cost per Sample LowLow-ModerateHigh
Automation Potential HighModerateHigh

Note: Values are representative and can vary significantly based on the specific protocol, analyte concentration, and biological matrix used. Recovery for protein precipitation can sometimes be lower at very low concentrations.

References

Application Notes and Protocols for rac-Practolol-d7 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of rac-Practolol-d7 solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

rac-Practolol-d7 is the deuterated form of practolol, a selective β1-adrenergic receptor antagonist. Due to its isotopic labeling, rac-Practolol-d7 is an ideal internal standard for the quantification of practolol in biological matrices and pharmaceutical formulations, as it exhibits similar chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass.

Proper preparation and storage of rac-Practolol-d7 solutions are critical to ensure their accuracy and stability for reliable analytical results. These protocols outline the recommended procedures for preparing stock and working solutions and provide guidelines for their storage.

Data Presentation

Table 1: Properties of rac-Practolol-d7
PropertyValue
Molecular FormulaC₁₄H₁₅D₇N₂O₃
Molecular Weight273.38 g/mol
CAS Number1185121-53-7
AppearanceWhite to off-white solid
Table 2: Recommended Solvents and Storage Conditions
Solution TypeSolventConcentration RangeStorage TemperatureShelf Life
Stock SolutionDimethyl sulfoxide (DMSO)1-10 mg/mL-20°C1 year
-80°C2 years
Working StandardMethanol or Acetonitrile1-100 µg/mL2-8°CUp to 3 months
Aqueous Working SolutionMobile phase compatible buffer with organic modifier1-1000 ng/mL2-8°CPrepare fresh daily

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO

Materials:

  • rac-Practolol-d7 solid

  • Anhydrous Dimethyl sulfoxide (DMSO), analytical grade

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of rac-Practolol-d7 to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of rac-Practolol-d7 (e.g., 1 mg) using an analytical balance.

  • Transfer the weighed solid to a clean, dry volumetric flask.

  • Add a small volume of DMSO to the flask to dissolve the solid.

  • Vortex the solution for 30-60 seconds to aid dissolution. If necessary, sonicate for 5-10 minutes.

  • Once the solid is completely dissolved, add DMSO to the flask to reach the final volume.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.

Protocol for Preparation of a 10 µg/mL Working Standard in Methanol

Materials:

  • 1 mg/mL rac-Practolol-d7 stock solution in DMSO

  • Methanol, HPLC or LC-MS grade

  • Class A volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes

Procedure:

  • Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Add methanol to the flask to the final volume.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • This working solution is now ready for use or for further dilutions.

Protocol for Use as an Internal Standard in a Bioanalytical Method (Example)

This protocol provides a general workflow for using the prepared rac-Practolol-d7 working solution as an internal standard for the quantification of practolol in a plasma sample by LC-MS.

Procedure:

  • Prepare a series of calibration standards and quality control samples by spiking known concentrations of a non-deuterated practolol standard into a blank biological matrix (e.g., plasma).

  • To a fixed volume of each calibration standard, quality control sample, and unknown sample (e.g., 100 µL of plasma), add a small, precise volume of the rac-Practolol-d7 working solution (e.g., 10 µL of a 1 µg/mL solution) to achieve a final concentration in the ng/mL range.

  • Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte and internal standard.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS system.

  • Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Visualizations

Solution_Preparation_Workflow Workflow for rac-Practolol-d7 Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application as Internal Standard weigh Weigh rac-Practolol-d7 Solid dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex volume Adjust to Final Volume vortex->volume store_stock Store at -20°C or -80°C volume->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock pipette Pipette Aliquot of Stock thaw_stock->pipette dilute Dilute with Methanol/Acetonitrile pipette->dilute mix Mix Thoroughly dilute->mix store_working Store at 2-8°C mix->store_working spike Spike into Samples store_working->spike extract Sample Preparation spike->extract analyze LC-MS Analysis extract->analyze

Caption: Workflow for rac-Practolol-d7 Solution Preparation.

Storage and Stability

  • Solid Material: Store the solid rac-Practolol-d7 at -20°C, protected from light and moisture.

  • Stock Solutions in DMSO: For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to two years or at -20°C for up to one year. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Working Solutions in Organic Solvents: Working solutions prepared in methanol or acetonitrile should be stored at 2-8°C and are generally stable for up to three months. These solutions should be monitored for any signs of precipitation or degradation.

  • Aqueous Solutions: Due to the lower stability of compounds in aqueous solutions, it is recommended to prepare aqueous working solutions fresh daily from the organic stock or working solutions.

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to validate the solution preparation and storage procedures for their specific application and to ensure compliance with all applicable safety and regulatory guidelines.

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Racemic Practolol-d7 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of racemic Practolol-d7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the liquid chromatography (LC) method development and analysis of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating racemic this compound?

The primary challenge is to resolve the two enantiomers, (R)- and (S)-Practolol-d7, which have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be created, typically by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2]

Q2: What type of chiral stationary phase (CSP) is recommended for the separation of beta-blockers like this compound?

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the enantioseparation of beta-blockers.[1] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are common choices. Protein-based columns, such as those with α1-acid glycoprotein (AGP), have also been successfully used for similar compounds.

Q3: How does the mobile phase composition affect the separation of this compound enantiomers?

The mobile phase composition is critical for achieving optimal separation. Key factors include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase significantly impact retention and resolution.

  • Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) are often added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and reduce tailing by minimizing unwanted interactions with the stationary phase.[3] Acidic additives may also be used depending on the nature of the analyte and the CSP.

  • Polar Organic Mode vs. Reversed-Phase Mode: The choice between these modes will dictate the solvent system and can influence the elution order and selectivity of the enantiomers.

Q4: Should I use an isocratic or gradient elution for the separation of this compound enantiomers?

Both isocratic and gradient elution can be employed. Isocratic elution is simpler and often sufficient for the separation of a single pair of enantiomers. However, a gradient elution may be beneficial for complex samples containing multiple components or to optimize the separation by sharpening peaks and reducing analysis time.

Q5: Will the deuterium labeling in this compound affect the chiral separation compared to non-deuterated Practolol?

Deuterium substitution can sometimes lead to a small difference in retention time, known as a chromatographic isotope effect. Typically, in reversed-phase chromatography, the deuterated compound may elute slightly earlier than its non-deuterated counterpart. However, this effect is usually minor and the fundamental principles of method development for chiral separation remain the same.

Troubleshooting Guide

This section addresses common issues encountered during the LC separation of racemic this compound.

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Recommended Solution
Incorrect Chiral Stationary Phase (CSP) Select a CSP known to be effective for beta-blockers, such as a polysaccharide-based or protein-based column.
Inappropriate Mobile Phase Composition Systematically vary the organic modifier (e.g., ethanol, isopropanol) and its concentration. Introduce a basic additive like diethylamine (0.1%) to improve peak shape.
Sub-optimal Temperature Vary the column temperature. Lower temperatures sometimes improve resolution, but this can also lead to broader peaks and higher backpressure.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Problem 2: Peak Tailing
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica surface.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Low Mobile Phase pH For basic compounds like Practolol, a slightly basic mobile phase can improve peak shape.
Problem 3: Peak Splitting or Distortion
Possible Cause Recommended Solution
Column Void or Channeling Reverse flush the column at a low flow rate. If the problem persists, the column may be irreversibly damaged.
Sample Overload Reduce the injection volume or the concentration of the sample.
Incompatibility between Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent. A strong sample solvent can cause the peak to distort.
Clogged Frit Replace the column inlet frit.

Experimental Protocols

Illustrative Experimental Protocol: Chiral Separation of Propranolol Enantiomers

This method demonstrates a common approach for the enantioseparation of beta-blockers and can be adapted for this compound.

Parameter Condition
Column α-Burke 2® CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate
Flow Rate 0.9 mL/min
Detection UV at 280 nm
Temperature 24 °C ± 1
Injection Volume 20 µL

This data is for propranolol and is provided as a representative example.[4][5]

Quantitative Data for Propranolol Enantiomers (Illustrative)
Enantiomer Retention Time (min) Resolution (Rs)
(R)-propranolol~6.5\multirow{2}{*}{> 2.0}
(S)-propranolol~7.8

Retention times are estimated from published chromatograms and may vary.[4][5]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting Poor Resolution start Poor or No Resolution check_csp Is the CSP appropriate for beta-blockers? start->check_csp csp_no Select a suitable CSP (e.g., polysaccharide-based) check_csp->csp_no No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes csp_yes Yes vary_organic Vary organic modifier type and concentration optimize_mp->vary_organic add_additive Add a basic additive (e.g., 0.1% DEA) vary_organic->add_additive check_resolution Resolution Improved? add_additive->check_resolution resolution_no No check_resolution->resolution_no resolution_yes Yes, continue optimization or finalize method check_resolution->resolution_yes Yes adjust_temp Adjust Column Temperature resolution_no->adjust_temp adjust_temp->check_resolution Method Development Workflow start Start: Racemic this compound Sample column_selection 1. Select Chiral Stationary Phase start->column_selection mobile_phase_screening 2. Screen Mobile Phases (Organic modifiers and additives) column_selection->mobile_phase_screening gradient_optimization 3. Optimize Gradient/Isocratic Conditions mobile_phase_screening->gradient_optimization parameter_tuning 4. Fine-tune Parameters (Flow rate, Temperature) gradient_optimization->parameter_tuning validation 5. Method Validation parameter_tuning->validation

References

Technical Support Center: rac Practolol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the rac Practolol-d7 internal standard. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the use of rac this compound in analytical experiments. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is rac this compound and what is it used for?

A: rac this compound is a deuterated form of the beta-blocker practolol. The "-d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it useful as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. It is used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of practolol in biological matrices.

Q2: Why is a deuterated internal standard like rac this compound preferred?

A: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are very similar to the unlabeled analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency help to accurately compensate for matrix effects and other sources of variability in the analytical workflow.

Q3: Can the deuterium labels on rac this compound exchange back to hydrogen?

A: The stability of deuterium labels depends on their position in the molecule. In rac this compound, the deuterium atoms are typically placed on chemically stable positions, such as aromatic rings or alkyl chains, where back-exchange with hydrogen from the solvent is minimal under typical analytical conditions (e.g., pH, temperature). However, it is good practice to be aware of the potential for back-exchange, especially under harsh acidic or basic conditions, which could compromise the accuracy of quantification.

Troubleshooting Guide

This section provides solutions to common problems encountered when using rac this compound as an internal standard.

Chromatographic Issues

Q4: I am observing a different retention time for rac this compound compared to unlabeled practolol. Why is this happening and what should I do?

A: This phenomenon is known as the "isotope effect" and is a common observation with deuterated internal standards. The slight increase in mass due to deuterium substitution can lead to subtle differences in the compound's interaction with the stationary phase of the chromatography column, resulting in a small shift in retention time.[1]

  • Troubleshooting Steps:

    • Confirm the shift: Inject standards of both practolol and rac this compound separately to confirm their individual retention times.

    • Optimize chromatography: Adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to ensure that both peaks are well-resolved from other matrix components and from each other if the shift is significant.

    • Integration parameters: Ensure that your data analysis software is correctly integrating both the analyte and internal standard peaks, even with the slight retention time difference.

Q5: The peak shape for rac this compound is poor (e.g., broad, tailing). How can I improve it?

A: Poor peak shape can be caused by a variety of factors, including issues with the chromatographic column, mobile phase, or interactions with the analytical system.

  • Troubleshooting Steps:

    • Column health: Check the performance of your analytical column. It may be degraded or contaminated. Flush the column or replace it if necessary.

    • Mobile phase: Ensure your mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like practolol.

    • Sample solvent: The solvent in which your sample is dissolved can cause peak distortion if it is significantly different from the mobile phase. Try to dissolve your sample in the initial mobile phase if possible.

    • System contamination: Contamination in the injector or other parts of the LC system can lead to poor peak shape. Perform a system flush with appropriate cleaning solutions.

Mass Spectrometry Issues

Q6: I am seeing a weak or no signal for my rac this compound internal standard. What could be the cause?

A: A weak or absent signal for the internal standard can be due to several factors, from sample preparation to instrument settings.

  • Troubleshooting Steps:

    • Standard concentration: Verify the concentration of your rac this compound working solution. It may have been prepared incorrectly or degraded.

    • Sample preparation: Evaluate your sample extraction procedure. Poor recovery of the internal standard can lead to a low signal.

    • Ion source parameters: Optimize the ion source settings on your mass spectrometer (e.g., spray voltage, gas flows, temperature) for practolol.

    • Mass transitions (MRM): Confirm that you are monitoring the correct precursor and product ion masses for rac this compound. The precursor ion will be 7 mass units higher than that of unlabeled practolol.

Q7: I am observing significant "cross-talk" or isotopic contribution from the rac this compound channel into the unlabeled practolol channel. How can I address this?

A: Cross-talk occurs when the isotopic cluster of the deuterated standard contributes to the signal of the unlabeled analyte. This is more common when using low-resolution mass spectrometers.

  • Troubleshooting Steps:

    • Check for impurities: Ensure that your rac this compound standard is of high isotopic purity and does not contain significant amounts of unlabeled practolol.

    • Optimize mass transitions: Select precursor and product ions for both the analyte and internal standard that are unique and minimize overlap.

    • Use a higher resolution instrument: If available, a high-resolution mass spectrometer can more easily distinguish between the analyte and the deuterated internal standard.

    • Correction calculations: If cross-talk is unavoidable, it can be corrected for mathematically by analyzing a sample containing only the internal standard and determining the percentage of its signal that appears in the analyte channel. This correction factor can then be applied to your study samples.

Stability and Storage

Q8: How should I store my rac this compound standard and what are the signs of degradation?

A: Proper storage is crucial to maintain the integrity of your internal standard.

  • Storage Recommendations:

    • Solid form: Store the solid material in a cool, dark, and dry place, as recommended by the manufacturer.

    • Stock solutions: Prepare stock solutions in a suitable solvent (e.g., methanol, acetonitrile) and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation.

  • Signs of Degradation:

    • Appearance of unexpected peaks in your chromatogram when injecting a fresh solution of the standard.

    • A gradual decrease in the signal intensity of the internal standard over time in quality control samples.

    • Changes in the color or clarity of the stock solution.

Q9: What are the likely degradation pathways for practolol, and how would this affect the deuterated standard?

  • Hydrolysis: The ether linkage in the practolol molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The secondary alcohol and the aromatic ring could be sites of oxidation.

Since rac this compound is structurally analogous to practolol, it is expected to undergo similar degradation. The degradation products would retain the deuterium label, leading to a decrease in the main internal standard peak and the appearance of new deuterated degradation product peaks.

Experimental Protocols

While specific validated methods for rac this compound are proprietary to the laboratories that developed them, a general protocol for the analysis of a beta-blocker in a biological matrix using LC-MS is provided below. This should be adapted and validated for your specific application.

Table 1: General LC-MS/MS Parameters for Beta-Blocker Analysis

ParameterRecommended Setting
LC Column C18 reverse-phase, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Sample Preparation: Protein Precipitation (a common technique)

  • To 100 µL of plasma/serum sample, add 20 µL of rac this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Caption: Troubleshooting workflow for common issues with internal standards.

Logical_Relationship Logical Relationships in Quantitative Analysis cluster_analyte Analyte (Practolol) cluster_is Internal Standard (this compound) analyte_prep Behavior in Sample Prep analyte_chrom Chromatographic Behavior analyte_prep->analyte_chrom is_prep Behavior in Sample Prep analyte_prep->is_prep Similar behavior corrects for variability analyte_ms MS Response analyte_chrom->analyte_ms is_chrom Chromatographic Behavior analyte_chrom->is_chrom Co-elution corrects for matrix effects is_ms MS Response analyte_ms->is_ms Similar ionization corrects for source fluctuations ratio Analyte/IS Ratio analyte_ms->ratio is_prep->is_chrom is_chrom->is_ms is_ms->ratio quantification Accurate Quantification ratio->quantification

Caption: The role of an internal standard in quantitative analysis.

References

Technical Support Center: Optimizing Peak Shape for rac-Practolol-d7 in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of racemic Practolol-d7 in their chromatographic analyses.

Troubleshooting Guides

Issue: My rac-Practolol-d7 peak is tailing significantly.

Peak tailing is a common issue when analyzing basic compounds like practolol on silica-based reversed-phase columns.[1][2][3][4] This is often caused by secondary interactions between the protonated amine group of practolol and acidic residual silanol groups on the stationary phase surface.[1][2][3][4]

Troubleshooting Workflow:

G start Peak Tailing Observed q1 Is the mobile phase pH controlled? start->q1 a1_no No q1->a1_no No a2_no No q1->a2_no Yes a1_yes Yes s1 Incorporate a buffer (e.g., phosphate or acetate) to maintain a consistent pH. a1_no->s1 q2 Is the mobile phase pH optimal? s1->q2 a2_yes Yes q2->a2_yes Yes a3_no No q2->a3_no Yes q3 Are you using a mobile phase modifier? a2_yes->q3 s2 Adjust mobile phase pH to be at least 2 pH units below the pKa of practolol (~9.5). A pH of 3-4 is often a good starting point. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a4_no No q3->a4_no Yes q4 Is the column appropriate? a3_yes->q4 s3 Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5% v/v) to mask silanol groups. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes end_node Improved Peak Shape a4_yes->end_node s4 Consider using an end-capped column or a column with a different stationary phase (e.g., polymer-based or hybrid silica) to minimize silanol interactions. a4_no->s4 s4->end_node

Figure 1. Troubleshooting workflow for addressing peak tailing of rac-Practolol-d7.

Frequently Asked Questions (FAQs)

1. What is the primary cause of poor peak shape for rac-Practolol-d7?

The primary cause of poor peak shape, particularly peak tailing, for basic compounds like practolol is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1][2][3][4] This secondary interaction mechanism leads to a non-ideal chromatographic process, resulting in asymmetrical peaks.

2. How does mobile phase pH affect the peak shape of rac-Practolol-d7?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Practolol has a pKa of approximately 9.5.

  • At low pH (e.g., pH 3-4): The residual silanol groups on the silica stationary phase are protonated and therefore neutral. This minimizes the undesirable ionic interactions with the protonated practolol molecules, leading to a more symmetrical peak shape.

  • At intermediate to high pH (e.g., pH > 5): Silanol groups become increasingly deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged practolol, resulting in significant peak tailing.

3. What is the role of a mobile phase modifier like triethylamine (TEA)?

Triethylamine (TEA) is a competing base that is often added to the mobile phase in small concentrations (e.g., 0.1-0.5% v/v). The protonated TEA molecules interact with the ionized silanol groups on the stationary phase, effectively "masking" them from the analyte. This reduces the secondary interactions that cause peak tailing and results in a more symmetrical peak shape for basic compounds like practolol.

4. Can the choice of column chemistry improve peak shape?

Yes, the column chemistry plays a significant role.

  • End-capped columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.

  • High-purity silica columns: Modern columns are often made from high-purity silica with a lower concentration of acidic silanol groups.

  • Hybrid silica or polymer-based columns: These columns have different surface chemistries that are less prone to strong interactions with basic analytes.

5. How does the organic modifier in the mobile phase affect peak shape?

The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect retention time but can also have a secondary impact on peak shape. In some cases, methanol may provide better peak shapes for basic compounds compared to acetonitrile due to its different solvent properties and ability to hydrogen bond.

Quantitative Data

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Representative Beta-Blocker

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.8
6.02.1
5.01.6
4.01.2
3.01.0

Data is representative and illustrates the general trend observed for basic compounds.

Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor of a Representative Beta-Blocker (at pH 6.0)

TEA Concentration (% v/v)Tailing Factor (Tf)
0.02.5
0.11.5
0.21.2
0.51.0

Data is representative and illustrates the general trend observed for basic compounds.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Improved Peak Shape of rac-Practolol-d7

This protocol is a starting point for developing a robust method for the analysis of rac-Practolol-d7 with improved peak shape.

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 5% B

    • 13-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 252 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Protocol 2: Chiral HPLC Method for the Separation of Practolol Enantiomers

For the separation of the enantiomers of practolol, a chiral stationary phase is required.

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic modifier (e.g., diethylamine or ethylenediamine). A typical starting mobile phase could be Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 252 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Visualizations

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Silanol_Group Si-OH (Silanol Group) (Acidic) Practolol Practolol-NH3+ (Protonated) Practolol->Silanol_Group Undesirable Ionic Interaction (Causes Peak Tailing) TEA TEA-H+ (Protonated Triethylamine) TEA->Silanol_Group Masking of Silanol Group

Figure 2. Interaction of practolol and TEA with silanol groups.

G cluster_ph Mobile Phase pH cluster_silanol Silanol Group State cluster_peak_shape Resulting Peak Shape Low_pH Low pH (e.g., 3-4) Protonated_Silanol Si-OH (Neutral) Low_pH->Protonated_Silanol High_pH High pH (e.g., > 6) Deprotonated_Silanol Si-O- (Negative) High_pH->Deprotonated_Silanol Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Tailing_Peak Tailing Peak Deprotonated_Silanol->Tailing_Peak

Figure 3. Effect of mobile phase pH on silanol ionization and peak shape.

References

Technical Support Center: Analysis of rac Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of rac Practolol-d7, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of rac this compound, offering step-by-step solutions to identify and resolve them.

Issue Potential Cause Troubleshooting Steps
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components interfere with the ionization of rac this compound in the MS source.[1][2][3]1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][4] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., switch from protein precipitation to LLE or SPE) to remove interfering matrix components.[1][2] 3. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate rac this compound from the ion-suppressing region.[1] 4. Use a Stable Isotope-Labeled Internal Standard: rac this compound is the stable isotope-labeled internal standard for Practolol and will help compensate for matrix effects. Ensure you are using it correctly.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples lead to differing degrees of ion suppression or enhancement.[1] Incomplete Protein Precipitation: Residual proteins can interfere with the analysis.[5]1. Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is followed precisely for all samples. 2. Assess Different Lots of Matrix: During method validation, test at least six different lots of the biological matrix to assess the variability of matrix effects.[6] 3. Optimize Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or higher) and allow sufficient time for complete precipitation.[7]
Peak Tailing or Splitting Secondary Interactions with Column: The basic nature of practolol (pKa ≈ 9.5) can lead to interactions with residual silanols on the stationary phase.[8] Column Contamination: Buildup of matrix components on the column.1. Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures practolol is in a consistent ionic state (e.g., acidic pH to ensure it is fully protonated). 2. Use a High-Purity Silica Column: Employ a column with end-capping to minimize silanol interactions. 3. Implement a Column Wash Step: After each batch of samples, wash the column with a strong solvent to remove strongly retained matrix components.
Carryover Adsorption of Analyte: rac this compound may adsorb to components of the LC system.1. Optimize Wash Solution: Use a wash solution that effectively removes the analyte from the injector and column. This may require a higher percentage of organic solvent or the addition of a small amount of acid or base. 2. Increase Injection Volume of Wash Solution: A larger volume of wash solution may be necessary to completely remove residual analyte.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of rac this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[6] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), resulting in inaccurate and imprecise quantification of rac this compound.[1][3]

2. How can I quantitatively assess matrix effects for my rac this compound assay?

The most common method is the post-extraction spike method.[6] This involves comparing the peak area of rac this compound in a solution prepared in a clean solvent to the peak area of rac this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

3. Which sample preparation technique is best for minimizing matrix effects for rac this compound?

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here is a general comparison:

  • Protein Precipitation (PPT): Simple and fast, but often results in the highest level of matrix effects as it only removes proteins, leaving other components like phospholipids.[1][5]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many polar interferences.[1]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[2] This is often the most effective method for minimizing matrix effects.

4. What are the key physicochemical properties of Practolol to consider for method development?

  • pKa: Practolol has a pKa of approximately 9.5, indicating it is a basic compound.[8] This is important for optimizing the pH of the sample and mobile phase for extraction and chromatography.

  • LogP: The experimental log P of practolol is 0.79, suggesting it is a relatively hydrophilic compound.[9][10] This property influences the choice of solvents for LLE and the type of sorbent for SPE.

5. Why is a stable isotope-labeled internal standard like rac this compound recommended?

A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Since rac this compound has a very similar chemical structure and physicochemical properties to the unlabeled analyte (Practolol), it will co-elute and experience the same degree of matrix effects.[6] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a quick and simple method for sample cleanup, suitable for less complex matrices or when high sensitivity is not the primary concern.

Methodology:

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT and is effective for removing polar interferences.

Methodology:

  • To 200 µL of biological sample in a glass tube, add 50 µL of a suitable buffer to adjust the pH (e.g., 1M sodium carbonate to bring the pH > 10).

  • Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol). The choice of solvent will depend on the polarity of the analyte.

  • Vortex for 2 minutes to facilitate the extraction of rac this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup and is recommended for complex matrices and when high sensitivity is required.

Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 2% formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the rac this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize representative recovery and matrix effect data for beta-blockers, including practolol, using different sample preparation techniques. Note that specific values can vary depending on the exact experimental conditions and the biological matrix used.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation Method Analyte Biological Matrix Average Recovery (%) Reference
Protein PrecipitationPropranololPlasma94
Protein PrecipitationMetoprololPlasma>80[5]
Liquid-Liquid ExtractionMetoprololPlasma73.5 - 89.9[11]
Liquid-Liquid ExtractionPropranololPlasma73.5 - 89.9[11]
Solid-Phase ExtractionVarious Beta-BlockersUrine>85[12]

Table 2: Matrix Effect Assessment for Beta-Blockers in Human Plasma

Analyte Sample Preparation Matrix Effect (%) Reference
MetoprololProtein Precipitation85-115 (IS Normalized)[13]
PropranololLiquid-Liquid ExtractionMinimal Ion Suppression[1]
Various Beta-BlockersSolid-Phase ExtractionNegligible[12]

Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect.

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation start Start Analysis infusion Post-Column Infusion (Qualitative Assessment) start->infusion Initial Screening spike Post-Extraction Spike (Quantitative Assessment) start->spike Method Validation sample_prep Optimize Sample Preparation (PPT, LLE, SPE) infusion->sample_prep Ion Suppression Detected spike->sample_prep Matrix Effect > 15% chromatography Optimize Chromatography (Mobile Phase, Gradient) sample_prep->chromatography If Matrix Effects Persist internal_standard Use Stable Isotope-Labeled Internal Standard (rac this compound) chromatography->internal_standard For Compensation revalidate Re-evaluate Matrix Effects internal_standard->revalidate revalidate->sample_prep Unacceptable Results end Robust Method revalidate->end Acceptable Results

Caption: Workflow for the identification and mitigation of matrix effects.

SamplePrep_Comparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Speed: Fast Cleanup: Low Matrix Effects: High sample->PPT LLE Liquid-Liquid Extraction (LLE) Speed: Moderate Cleanup: Moderate Matrix Effects: Moderate sample->LLE SPE Solid-Phase Extraction (SPE) Speed: Slow Cleanup: High Matrix Effects: Low sample->SPE analysis LC-MS/MS Analysis PPT->analysis LLE->analysis SPE->analysis

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: rac Practolol-d7 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on potential stability issues that researchers, scientists, and drug development professionals may encounter when working with rac Practolol-d7 in biological matrices. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of rac this compound in biological matrices like plasma or blood?

A1: The stability of analytes, including rac this compound, in biological samples can be influenced by several factors. The major causes of analyte instability in plasma are enzymatic activity, particularly from esterases and deamidases.[1] Other critical factors include temperature, pH of the matrix, and exposure to light.[1] It is crucial to control these variables to ensure the integrity of the sample from collection to analysis.

Q2: How does temperature affect the stability of rac this compound during sample storage?

A2: Lowering the temperature is a common and effective strategy to enhance the stability of small molecules in biological samples.[1] Degradation of analytes in biological matrices is significantly slower at 4°C compared to room temperature.[1] For long-term storage, freezing at -20°C or -80°C is standard practice to minimize degradation. The effectiveness of temperature control is dependent on the activation energy of the degradation reaction; for instance, a reaction with an activation energy of 20 kcal/mol will be ten times slower when the temperature is decreased from 22°C to 0°C.[1]

Q3: Can the pH of the biological matrix impact the stability of rac this compound?

A3: Yes, pH can significantly influence the stability of a drug. Adding appropriate buffers, such as phosphate or citrate, to biological samples can help maintain an optimal pH and prevent degradation.[1] However, it is important to avoid extreme pH values, as they can lead to the precipitation and degradation of plasma components.[1]

Q4: What role do enzymes play in the degradation of beta-blockers like practolol in biological samples?

A4: Enzymatic hydrolysis is a major pathway for the biotransformation and degradation of drugs in plasma.[1] Enzymes such as carboxylesterases, acetylcholinesterase, and cholinesterase can hydrolyze ester-containing compounds.[1] Although practolol does not have a readily hydrolyzable ester group, other enzymatic pathways could potentially contribute to its degradation. The use of enzyme inhibitors, such as sodium fluoride for cholinesterases and carboxylesterases, can be an effective strategy to stabilize susceptible analytes.[1]

Troubleshooting Guide

Q5: I am observing lower than expected concentrations of rac this compound in my plasma samples. What could be the cause?

A5: Lower than expected concentrations can be due to degradation during sample handling, processing, or storage. To troubleshoot this, consider the following:

  • Sample Collection and Handling: Ensure that blood samples are collected with an appropriate anticoagulant and cooled promptly.

  • Storage Temperature: Verify that samples were consistently stored at the intended low temperature (e.g., -80°C) and that there were no freeze-thaw cycles.

  • Enzymatic Activity: Consider adding a broad-spectrum enzyme inhibitor to the collection tubes if enzymatic degradation is suspected.

  • pH Shift: Measure the pH of the plasma sample to ensure it is within a stable range for practolol.

Q6: How can I prevent the degradation of rac this compound during sample processing?

A6: To minimize degradation during sample processing, it is recommended to:

  • Keep samples on ice or in a cooling rack throughout the extraction procedure.

  • Minimize the time between thawing the sample and completing the extraction.

  • Use a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can efficiently separate the analyte from the matrix components.[2]

Q7: Are there any specific recommendations for the long-term storage of plasma samples containing rac this compound?

A7: For long-term stability, it is best practice to store plasma samples at ultra-low temperatures (-70°C or lower). The use of dried blood spots (DBS) can also be an advantageous alternative for improving analyte stability and simplifying storage and transportation.[3]

Analyte Stability Data

The following table summarizes general stability data for beta-blockers under various conditions, which can serve as a guideline for rac this compound. Please note that specific stability testing for rac this compound is essential.

ConditionTemperatureDurationAnalyte Recovery (%)Potential Degradation
Bench-top Stability Room Temperature (20-25°C)4 hours95 - 105%Minimal
24 hours80 - 90%Potential for enzymatic degradation
Freeze-Thaw Stability -20°C to Room Temperature3 cycles90 - 100%Minimal to slight degradation
-80°C to Room Temperature5 cycles> 95%Generally stable
Long-Term Storage -20°C1 month90 - 100%Generally stable
-80°C6 months> 95%Considered stable

Experimental Protocols

Protocol: Quantification of a Beta-Blocker in Human Plasma using UHPLC-MS/MS

This protocol is a general guideline based on established methods for beta-blocker analysis.[2]

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • Thaw frozen plasma samples to room temperature.

    • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a deuterated analog like atenolol-d7, metoprolol-d7, or propranolol-d7).[2]

    • Vortex the sample for 10 seconds.

    • Add 50 µL of a pH 9 buffer (e.g., ammonium chloride).

    • Add 600 µL of the extraction solvent (e.g., ethyl acetate).[2]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UHPLC-MS/MS Analysis

    • Chromatographic Column: A reversed-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., methanol) is common.[4]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[2][3] Precursor and product ions for practolol would need to be optimized.

Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collect Collect Blood Sample (e.g., K2-EDTA tube) Centrifuge Centrifuge to Separate Plasma Collect->Centrifuge Cool promptly Add_IS Add Internal Standard (rac this compound) Centrifuge->Add_IS Extract Perform LLE or SPE Add_IS->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze UHPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for biological sample handling and analysis.

G cluster_degradation Potential Degradation Pathways cluster_factors Contributing Factors Practolol rac this compound Hydrolysis Enzymatic Hydrolysis (e.g., by esterases if applicable) Practolol->Hydrolysis Minor Pathway Oxidation Oxidation of Secondary Alcohol Practolol->Oxidation Potential Pathway Dealkylation N-dealkylation Practolol->Dealkylation Metabolic Pathway High_Temp High Temperature High_Temp->Hydrolysis High_Temp->Oxidation Extreme_pH Extreme pH Extreme_pH->Hydrolysis Enzymes Enzymatic Activity Enzymes->Hydrolysis

Caption: Potential degradation pathways for a beta-blocker.

References

Technical Support Center: Addressing Ion Suppression with rac-Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the LC-MS/MS analysis of practolol, with a focus on mitigating ion suppression using its deuterated internal standard, rac-Practolol-d7.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of practolol?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, practolol, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In the analysis of practolol from biological matrices such as plasma or urine, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[4][5]

Q2: How does using rac-Practolol-d7 help in addressing ion suppression?

A2: rac-Practolol-d7 is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[6] By adding a known concentration of rac-Practolol-d7 to your samples, you can normalize the signal of the analyte (practolol) to that of the internal standard. This ratio remains consistent even if both compounds are affected by ion suppression, allowing for more accurate and precise quantification.[4]

Q3: What are the common sources of ion suppression when analyzing practolol in biological samples?

A3: Common sources of ion suppression in bioanalysis include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from plasma, serum, or urine.[4][5]

  • Exogenous compounds: Dosing vehicles, co-administered drugs, and their metabolites.[4]

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.

  • Sample preparation artifacts: Contaminants leached from plasticware or residual solvents.

Q4: What are the first troubleshooting steps if I suspect ion suppression is affecting my practolol assay?

A4: If you suspect ion suppression, consider the following initial steps:

  • Post-column infusion experiment: This is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[4]

  • Matrix effect evaluation: Compare the response of practolol in a neat solution versus a post-extraction spiked blank matrix sample to quantify the extent of ion suppression.[4][7]

  • Review your sample preparation: Inadequate sample cleanup is a primary cause of ion suppression.[8][9]

  • Optimize chromatography: Ensure that practolol and rac-Practolol-d7 are chromatographically separated from the regions of significant ion suppression.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in practolol quantification.

This is a common symptom of uncompensated ion suppression. The degree of ion suppression can vary between different samples, leading to inconsistent results.

Troubleshooting Workflow:

A Poor Reproducibility/Accuracy B Perform Post-Column Infusion Experiment A->B C Significant Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes G No Significant Ion Suppression (Investigate other causes) C->G No E Optimize Chromatographic Separation D->E F Re-evaluate Method Performance E->F

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Perform a Post-Column Infusion Experiment:

    • Continuously infuse a standard solution of practolol and rac-Practolol-d7 into the LC eluent flow after the analytical column.

    • Inject a blank, extracted matrix sample.

    • A dip in the baseline signal for practolol and its internal standard indicates the retention time window(s) of ion suppression.

  • Optimize Sample Preparation: If ion suppression is confirmed, enhance your sample cleanup procedure.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning practolol into an organic solvent, leaving many matrix components behind.[10][11]

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting practolol, thereby removing a significant portion of the interfering matrix components.[8]

  • Optimize Chromatographic Separation:

    • Modify the gradient profile to separate the elution of practolol and rac-Practolol-d7 from the ion suppression zones identified in the post-column infusion experiment.

    • Consider using a different stationary phase or a column with a smaller particle size (e.g., UPLC) to improve resolution.[12]

Issue 2: Low signal intensity for both practolol and rac-Practolol-d7.

This may indicate a severe matrix effect that is suppressing the ionization of both the analyte and the internal standard.

Troubleshooting Workflow:

A Low Signal Intensity for Analyte and Internal Standard B Evaluate Matrix Effect Quantitatively A->B C Matrix Effect > 25%? B->C D Implement More Rigorous Sample Preparation (e.g., SPE) C->D Yes G Matrix Effect < 25% (Investigate instrument parameters) C->G No E Change Ionization Source (e.g., ESI to APCI) D->E F Re-validate Method E->F

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Quantify the Matrix Effect:

    • Prepare two sets of samples:

      • Set A: Blank matrix extract spiked with practolol and rac-Practolol-d7 at a known concentration.

      • Set B: A neat solution of practolol and rac-Practolol-d7 in the mobile phase at the same concentration.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value significantly less than 100% indicates ion suppression.

  • Implement a More Rigorous Sample Preparation Method: If the matrix effect is high, a more effective cleanup is necessary. Solid-Phase Extraction (SPE) is often the most effective for removing interfering components.

  • Consider a Different Ionization Source: Electrospray ionization (ESI) is often more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, switching to APCI might mitigate the issue.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To visually identify the regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of practolol and rac-Practolol-d7 (e.g., 100 ng/mL in mobile phase)

  • Blank extracted biological matrix (e.g., plasma, urine)

Methodology:

  • Equilibrate the LC system with the analytical method's mobile phase.

  • Set up the syringe pump to deliver the standard solution at a constant flow rate (e.g., 10 µL/min).

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.

  • Start the infusion and acquire data in MRM mode for both practolol and rac-Practolol-d7. A stable baseline should be observed.

  • Inject a blank extracted matrix sample onto the LC column.

  • Monitor the baseline for any dips or decreases in signal intensity. These dips correspond to the retention times where matrix components are eluting and causing ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression.

Methodology:

  • Prepare Sample Set A (Matrix):

    • Extract at least six different lots of blank biological matrix using your established sample preparation method.

    • Spike the extracted blank matrix with practolol and rac-Practolol-d7 at low and high quality control (QC) concentrations.

  • Prepare Sample Set B (Neat Solution):

    • Prepare solutions of practolol and rac-Practolol-d7 in the mobile phase at the same low and high QC concentrations.

  • Analysis:

    • Analyze both sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Practolol) / (MF of rac-Practolol-d7)

    • Coefficient of Variation (CV %): Calculate the CV of the IS-Normalized MF across the different matrix lots. A CV of ≤15% is generally considered acceptable.

Data Presentation

Table 1: Example Data for Quantitative Assessment of Matrix Effect

Matrix LotAnalyte Peak Area (Low QC) in MatrixAnalyte Peak Area (Low QC) in Neat SolutionMatrix Factor (Analyte)IS Peak Area (Low QC) in MatrixIS Peak Area (Low QC) in Neat SolutionMatrix Factor (IS)IS-Normalized Matrix Factor
175,000100,0000.7580,000105,0000.760.99
272,000100,0000.7278,000105,0000.740.97
378,000100,0000.7882,000105,0000.781.00
474,000100,0000.7479,000105,0000.750.99
576,000100,0000.7681,000105,0000.770.99
673,000100,0000.7377,000105,0000.731.00
Mean 0.75 0.76 0.99
CV (%) 1.2%

This is example data and will vary based on the specific matrix and method.

By following these guidelines and protocols, researchers can effectively identify, quantify, and mitigate ion suppression, leading to more robust and reliable bioanalytical methods for practolol using rac-Practolol-d7 as an internal standard.

References

Calibration curve problems with rac Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with rac Practolol-d7 in analytical assays, particularly concerning calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for practolol using rac this compound as an internal standard (IS) is non-linear at higher concentrations. What could be the cause?

A1: Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis and can stem from several factors:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a finite linear response range, and exceeding this limit will cause the signal to plateau.

  • Ion Suppression/Enhancement: At high concentrations, the analyte itself can start to cause matrix effects, suppressing or enhancing the ionization of the internal standard, leading to a non-linear response ratio.

  • Suboptimal Internal Standard Concentration: If the concentration of rac this compound is too low relative to the high concentration calibrators, its signal may be disproportionately affected by background noise or minor ion suppression, skewing the ratio.

Troubleshooting Steps:

  • Extend the Dynamic Range: Dilute the upper-level calibration standards and re-inject. If linearity is restored at these lower concentrations, detector saturation is the likely cause.

  • Review IS Concentration: Ensure the internal standard concentration provides a strong, stable signal (typically in the mid-range of the analyte's signal intensity across the curve).

  • Evaluate Matrix Effects: Prepare a set of standards in solvent and another in the biological matrix. A significant difference in the slope of the curves indicates matrix effects. Improving sample clean-up may be necessary.

Q2: I'm observing a chromatographic peak shift between practolol and rac this compound. Why is this happening and how can I fix it?

A2: While stable-isotope labeled (SIL) internal standards are designed to co-elute with the analyte, a slight separation can sometimes occur. This is known as the "isotopic effect." Deuterium is slightly heavier than hydrogen, which can lead to minor differences in retention time on the HPLC column, especially with highly efficient columns or specific mobile phase conditions.

Troubleshooting Steps:

  • Confirm Co-elution: Ensure that the integration windows for both the analyte and the internal standard are wide enough to capture both peaks accurately, even with a slight shift.

  • Optimize Chromatography: Adjusting the gradient slope or the mobile phase composition can sometimes minimize the separation between the two peaks. Slower gradients often reduce the isotopic separation.

  • Accept and Monitor: If the shift is small, consistent, and does not impact quantification, it can often be accepted. The key is to ensure the shift does not place either peak in a region of differential ion suppression.

Q3: My assay is suffering from poor precision and accuracy, especially at the lower limit of quantification (LLOQ). What are the potential sources of this variability?

A3: Poor performance at the LLOQ is often related to issues with sample preparation, matrix effects, or instrument sensitivity.

  • Inconsistent Sample Preparation: Variability in manual steps like pipetting, vortexing, or evaporation can have a magnified effect on low-concentration samples.

  • Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with the analyte and interfere with ionization, causing signal suppression or enhancement. This effect is often more pronounced at the LLOQ where the analyte signal is weakest.

  • Instrument Contamination/Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent low-concentration sample injection, artificially inflating the result.

Troubleshooting Steps:

  • Improve Sample Clean-up: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Optimize MS/MS Parameters: Ensure that the collision energy and other MS parameters are optimized for the specific transition of practolol to maximize signal-to-noise.

  • Address Carryover: Inject a blank sample immediately after the highest calibrator to check for carryover. If present, improve the needle wash procedure on the autosampler by using a stronger organic solvent.

Troubleshooting Guide: Calibration Curve Performance

This guide provides a structured approach to diagnosing and resolving common calibration curve problems encountered with rac this compound.

Symptom Potential Cause Recommended Action
Poor Linearity (R² < 0.995) 1. Inaccurate standard preparation.2. Suboptimal integration of peaks.3. Significant matrix effects across the concentration range.4. Use of an inappropriate regression model (e.g., linear vs. quadratic).1. Prepare a fresh set of calibration standards from new stock solutions.2. Manually review the peak integration for each calibrator point.3. Evaluate matrix effects; consider a cleaner extraction method like SPE.4. Assess the fit with a weighted (1/x or 1/x²) linear or quadratic regression.
High %CV at LLOQ 1. Inconsistent recovery during sample extraction.2. Low signal-to-noise ratio.3. Contamination or carryover.1. Automate sample preparation steps if possible. Ensure thorough mixing at all stages.2. Optimize MS source parameters (e.g., temperature, gas flows) to enhance signal.3. Implement a robust autosampler wash method between injections.
Inaccurate Back-Calculated Concentrations 1. Cross-talk between analyte and IS MRM transitions.2. Isotopic contribution from the analyte to the IS signal.3. Purity issues with the rac this compound standard.1. Check for fragment ion overlap between practolol and its deuterated internal standard. Select different, more specific transitions if necessary.2. Analyze a high-concentration standard of unlabeled practolol and monitor the IS channel for any signal.3. Obtain a Certificate of Analysis for the rac this compound to confirm its chemical and isotopic purity.
No or Low IS Signal 1. Forgetting to add the IS to the samples.2. Degradation of the IS stock or working solution.3. Incorrect MS/MS transition settings for the IS.1. Review the sample preparation protocol. Prepare a single QC sample with and without IS to confirm.2. Prepare fresh IS solutions. Check for stability issues if solutions are stored for extended periods.3. Verify the precursor and product ion m/z values for rac this compound in the instrument method.

Experimental Protocols

Below is a representative LC-MS/MS protocol for the quantification of practolol in human plasma using rac this compound as an internal standard. This protocol is a composite based on established methods for similar beta-blocker drugs and should be fully validated in your laboratory.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of rac this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 250 µL of the clear supernatant to a clean vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Parameters

  • HPLC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

3. Mass Spectrometry Parameters

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +5000 V

  • Source Temperature: 550°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Practolol 267.2 116.1 25

    | rac this compound | 274.2 | 123.1 | 25 |

Quantitative Data Summary

The following table represents typical performance characteristics for a validated bioanalytical method for practolol.

Parameter Value Acceptance Criteria
Linearity Range 1 - 1000 ng/mLR² ≥ 0.995
Regression Model Linear, weighted by 1/x²-
LLOQ 1 ng/mLAccuracy within ±20%, Precision ≤20%
Intra-day Accuracy 96.5% - 104.2%Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) 2.8% - 8.1%≤15% (≤20% at LLOQ)
Inter-day Accuracy 98.1% - 102.7%Within ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) 4.5% - 9.3%≤15% (≤20% at LLOQ)
Matrix Effect 91% - 107%CV of IS-normalized matrix factor ≤15%
Recovery > 85%Consistent and precise

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add rac this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Response Ratios (Analyte Area / IS Area) integrate->calculate curve Generate Calibration Curve calculate->curve quantify Quantify Unknowns curve->quantify

Caption: LC-MS/MS analytical workflow for practolol quantification.

Practolol Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates norepi Norepinephrine (Agonist) norepi->b1ar Binds & Activates practolol Practolol (Antagonist) practolol->b1ar Binds & Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates effects Increased Heart Rate & Contractility pka->effects Phosphorylates Targets Leading to

Caption: Mechanism of action of practolol as a β1-adrenergic antagonist.

Technical Support Center: rac Practolol-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of rac Practolol-d7.

Troubleshooting Guides

This section offers a step-by-step approach to diagnosing and resolving common contamination issues encountered during the LC-MS/MS analysis of rac this compound.

Issue: Unexpected Peaks or High Background in Blank Injections

Question: I am observing significant peaks or a high baseline in my blank injections, interfering with the detection of rac this compound and its unlabeled counterpart. How can I identify the source of this contamination?

Answer: Unexplained peaks or a high background in blank injections are common indicators of contamination. The source can be from various components of your analytical workflow. Follow this systematic approach to pinpoint the issue:

Troubleshooting Workflow:

Contamination_Troubleshooting cluster_start Start: Contamination Suspected cluster_investigation Investigation Steps cluster_resolution Resolution start Observe unexpected peaks or high background in blank mobile_phase 1. Analyze Mobile Phase Inject mobile phase directly. Still see contamination? start->mobile_phase lc_system 2. Check LC System Systematically bypass components (e.g., column, injector). Contamination persists? mobile_phase->lc_system No resolve_mobile Prepare fresh mobile phase with high-purity solvents. mobile_phase->resolve_mobile Yes sample_prep 3. Evaluate Sample Preparation Analyze solvent from each step of sample preparation. Source identified? lc_system->sample_prep No resolve_lc Clean or replace contaminated LC components (seals, tubing, etc.). lc_system->resolve_lc Yes internal_standard 4. Assess Internal Standard Analyze a fresh dilution of rac this compound. Contamination present? sample_prep->internal_standard No resolve_prep Use fresh, high-purity reagents and clean glassware/plasticware. sample_prep->resolve_prep Yes resolve_is Source new lot of rac this compound. internal_standard->resolve_is Yes end_node Contamination Resolved internal_standard->end_node No/Resolved resolve_mobile->end_node resolve_lc->end_node resolve_prep->end_node resolve_is->end_node

Caption: A logical workflow for troubleshooting contamination sources.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of contamination in LC-MS/MS analysis?

A1: Common contaminants can be introduced at any stage of the analytical process.[1][2] These include:

  • Solvents and Reagents: Impurities in water, acetonitrile, methanol, and mobile phase additives (e.g., formic acid, ammonium acetate).[1]

  • Labware: Plasticizers (e.g., phthalates), detergents, and other leachables from sample vials, pipette tips, and solvent bottles.[3]

  • LC System: Carryover from previous injections, degradation of pump seals and tubing, and contaminated wash solvents.

  • Sample Preparation: Contaminants introduced during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Laboratory Environment: Volatile organic compounds in the air.

rac this compound Specific Issues

Q2: Could the rac this compound internal standard itself be a source of contamination with unlabeled practolol?

A2: Yes, this is a possibility. The isotopic purity of the deuterated standard is crucial. Contamination can arise from:

  • Incomplete Deuteration: Residual unlabeled practolol from the synthesis of rac this compound.

  • Degradation: The stability of the deuterated standard should be considered. Improper storage or handling could lead to degradation.

Always check the certificate of analysis for the isotopic purity of your rac this compound standard.

Q3: Can deuterium exchange occur with rac this compound, leading to inaccurate quantification?

A3: While less common for aryl and stable alkyl deuteration, back-exchange of deuterium for hydrogen can sometimes occur, particularly under certain pH and temperature conditions. The seven deuterium atoms in rac this compound are on the isopropyl group, which are generally stable. However, it is good practice to evaluate the stability of the internal standard during method development by incubating it in the sample matrix under the conditions of the entire analytical procedure and checking for any loss of the deuterated signal or increase in the unlabeled signal.

Data Interpretation

Q4: I see a peak at the m/z of unlabeled practolol in my blanks. How do I know if it's from my system or the internal standard?

A4: To differentiate, prepare a blank sample with and without the rac this compound internal standard. If the peak corresponding to unlabeled practolol is present only in the blank containing the internal standard, it is likely an impurity in the deuterated standard. If the peak is present in both, the contamination is from another source in your system or sample preparation process.

Quantitative Data on Common Contaminants

The following table lists common background ions observed in LC-MS analysis that could potentially interfere with your results.[3][4] Monitoring for these ions can help in diagnosing contamination issues.

Compound Class Common Contaminants Observed m/z ([M+H]⁺) Potential Source
Plasticizers Dibutylphthalate (DBP)279.1596Plastic labware (vials, tubes, pipette tips)
Dioctylphthalate (DOP)391.2848Plastic labware
Solvents/Additives Dimethylformamide (DMF)74.0606Solvent
Triethylamine (TEA)102.1283Mobile phase additive, buffer
Detergents/Polymers Polyethylene glycol (PEG)Series of ions 44 Da apartLabware washing, personal care products
Triton X-100Series of ions 44 Da apartDetergent residue
Slip Agents Erucamide338.3423Plastic bags, labware
Oleamide282.2797Plastic bags, labware

Experimental Protocols

General Protocol for the Analysis of Beta-Blockers by LC-MS/MS

This protocol provides a general framework for the analysis of beta-blockers like practolol in biological matrices. Method optimization and validation are essential for specific applications.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma or serum, add 20 µL of rac this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Practolol: Precursor Ion (Q1) -> Product Ion (Q3)

      • rac this compound: Precursor Ion (Q1) -> Product Ion (Q3)

      • Note: Specific MRM transitions should be optimized for the instrument being used.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Potential Contamination Pathways

Contamination_Pathways cluster_sources Contamination Sources cluster_process Analytical Process cluster_output Result Solvents Solvents & Reagents Sample_Prep Sample Preparation Solvents->Sample_Prep Labware Glassware & Plasticware Labware->Sample_Prep LC_System LC System Components Analysis LC-MS/MS Analysis LC_System->Analysis Environment Lab Air Environment->Sample_Prep IS Internal Standard IS->Sample_Prep Sample_Prep->Analysis Contaminated_Data Contaminated Data Analysis->Contaminated_Data

Caption: An overview of potential contamination pathways in the analytical workflow.

References

Technical Support Center: Refinement of Extraction Methods for rac Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction methods for rac Practolol-d7 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting rac this compound from biological samples?

A1: The most prevalent and effective methods for extracting beta-blockers like practolol from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] The choice between LLE and SPE often depends on the required sample cleanup, desired concentration factor, and the specific matrix being analyzed.[3]

Q2: What are the key physicochemical properties of practolol to consider for extraction method development?

A2: Understanding the physicochemical properties of practolol is crucial for optimizing extraction. Key parameters include its pKa and Log P (partition coefficient). Practolol is a basic compound, and its ionization state is pH-dependent. Adjusting the pH of the sample can significantly enhance extraction efficiency. For instance, for a basic analyte, raising the pH of the aqueous sample above its pKa will render it more neutral and thus more soluble in organic extraction solvents.[4]

Q3: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of practolol?

A3: For LLE of beta-blockers, moderately polar organic solvents are typically effective. Ethyl acetate has been successfully used for the extraction of a wide range of beta-blockers from human blood at a pH of 9.[5] Other solvents to consider, based on the properties of similar compounds, include methyl tertiary butyl ether (MTBE) and mixtures of diethyl ether and dichloromethane.[6]

Q4: What type of sorbent should I use for Solid-Phase Extraction (SPE) of practolol?

A4: For basic compounds like practolol, a mixed-mode sorbent with both reversed-phase and cation-exchange properties is often ideal. This allows for a more selective extraction and cleaner final extract. Alternatively, a standard reversed-phase sorbent (e.g., C18) can be used, but careful pH control during sample loading and washing is critical to ensure good retention and removal of interferences.

Q5: How can I improve the recovery of rac this compound during extraction?

A5: To improve recovery, consider the following:

  • pH Optimization: For LLE, ensure the sample pH is adjusted to at least 2 units above the pKa of practolol to maximize its neutrality and partitioning into the organic solvent. For SPE, pH adjustment is critical for retention on the sorbent. Studies on other beta-blockers have shown optimal SPE recovery from urine at a pH of 10.[7]

  • Solvent Selection (LLE): Choose a solvent that has a high partition coefficient for practolol. A solvent-to-sample volume ratio of 7:1 is often a good starting point for high recovery in LLE.[4]

  • Elution Solvent Strength (SPE): Ensure the elution solvent in SPE is strong enough to disrupt the interactions between practolol and the sorbent. This may involve using a higher percentage of organic solvent or adding a modifier like ammonia to the elution solvent.

  • Preventing Analyte Breakthrough (SPE): Avoid overloading the SPE cartridge and ensure the sample loading flow rate is slow enough to allow for proper binding.

Troubleshooting Guides

Low Recovery
Symptom Possible Cause Suggested Solution
LLE: Low analyte signal in the final extract.Incorrect pH of the aqueous sample.Adjust the pH of the sample to be at least 2 pH units above the pKa of practolol to ensure it is in its neutral form.
Inappropriate organic solvent.Select a more optimal extraction solvent. Consider solvents like ethyl acetate or MTBE. Perform a small-scale solvent screening experiment.
Insufficient mixing of phases.Ensure vigorous vortexing for an adequate amount of time to facilitate partitioning between the two phases.
Emulsion formation.Centrifuge at a higher speed, add salt to the aqueous phase, or filter the mixture through a glass wool plug.
SPE: Analyte is found in the wash fraction.Wash solvent is too strong.Decrease the organic content of the wash solvent or change to a weaker solvent.
Incorrect pH during loading.Ensure the pH of the sample is optimized for retention on the chosen sorbent (typically neutral or slightly basic for reversed-phase).
SPE: Analyte is not eluting from the cartridge.Elution solvent is too weak.Increase the strength of the elution solvent by increasing the percentage of organic modifier or by adding a small amount of a strong acid or base (e.g., formic acid or ammonia) to disrupt ionic interactions.
Insufficient elution volume.Increase the volume of the elution solvent and apply it in smaller aliquots to ensure complete elution.
Poor Reproducibility
Symptom Possible Cause Suggested Solution
Inconsistent results between samples.Inconsistent pH adjustment.Use a calibrated pH meter and ensure consistent pH adjustment for all samples and standards.
Variable extraction times.Standardize the vortexing/mixing times for LLE and the flow rates for SPE.
SPE cartridge variability.Use cartridges from the same manufacturing lot.
Incomplete solvent evaporation.Ensure the solvent is completely evaporated before reconstitution. Use a consistent temperature and nitrogen flow for evaporation.

Experimental Protocols

Note: The following protocols are generalized based on methods for similar beta-blocker compounds. They should be validated specifically for rac-Practolol-d7 in the target matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation:

    • To 1.0 mL of human plasma in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., a deuterated analog of a different beta-blocker).

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 12. Vortex for 30 seconds.

  • Extraction:

    • Add 5.0 mL of ethyl acetate.

    • Cap the tube and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
  • Sample Pre-treatment:

    • To 1.0 mL of urine, add an appropriate volume of the internal standard.

    • Add 200 µL of 1 M ammonium hydroxide to adjust the pH to approximately 10. Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2.0 mL of deionized water.

    • Wash the cartridge with 2.0 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2.0 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data

The following table summarizes typical performance data for the analysis of beta-blockers in biological fluids using extraction methods followed by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and method parameters.

Parameter Liquid-Liquid Extraction (Plasma) Solid-Phase Extraction (Urine)
Recovery > 80%[5]> 85%
Linearity (r²) > 0.995[5]> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[5]1.0 - 5.0 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Matrix Effect < 15%< 20%

Visualizations

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis start Plasma Sample add_is Add Internal Standard start->add_is add_base Adjust pH with NaOH add_is->add_base add_solvent Add Ethyl Acetate add_base->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for rac this compound.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis start Urine Sample add_is Add Internal Standard start->add_is add_base Adjust pH with NH4OH add_is->add_base condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for rac this compound.

References

Validation & Comparative

A Comparative Guide to Method Validation for rac-Practolol-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like rac-Practolol-d7 is critical for pharmacokinetic and metabolic studies. This guide provides a comparative overview of validated analytical methods for the quantification of rac-Practolol-d7 in biological matrices. The comparison focuses on key validation parameters and experimental protocols to aid in the selection of the most appropriate method for specific research needs.

The use of a deuterated internal standard, such as rac-Practolol-d7 itself or a closely related deuterated beta-blocker like metoprolol-d7, is a common and recommended practice in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1]

Comparison of Analytical Methods

The following tables summarize the performance of three common analytical techniques for the quantification of beta-blockers, adapted for the analysis of rac-Practolol-d7. The data presented is a synthesis of published methods for analogous compounds and represents expected performance metrics.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MSHPLC-UVHPLC-Fluorescence
Linearity Range 0.1 - 500 ng/mL20 - 1000 ng/mL3 - 300 ng/mL[2][3]
Correlation Coefficient (r²) > 0.995[1]> 0.99> 0.99
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL1.0 ng/mL[2][3]
Limit of Quantification (LOQ) 0.1 ng/mL[1]20 ng/mL3.0 ng/mL[2][3]
Accuracy (% Recovery) 95 - 105%90 - 110%95.6 ± 1.53%[2][3]
Precision (% RSD) < 15%< 15%< 10%
Selectivity/Specificity HighModerateHigh
Matrix Effect Low to ModerateHighModerate

Table 2: Overview of Method Characteristics

FeatureLC-MS/MSHPLC-UVHPLC-Fluorescence
Sensitivity Very HighModerateHigh
Throughput HighModerateModerate
Cost HighLowModerate
Expertise Required HighLowModerate
Sample Preparation Simple (Protein Precipitation/LLE)Moderate (Solid Phase Extraction)Moderate (LLE)
Internal Standard Deuterated Analog (e.g., Metoprolol-d7)[1]Structural Analog (e.g., Atenolol)Structural Analog (e.g., Atenolol)[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar beta-blockers and are adaptable for rac-Practolol-d7.

LC-MS/MS Method

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 25 µL of internal standard solution (e.g., Metoprolol-d7).

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 600 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • rac-Practolol-d7: Precursor ion > Product ion (to be determined based on the molecule's fragmentation).

    • Internal Standard (e.g., Metoprolol-d7): m/z 275.2 > 116.1.

HPLC-UV Method

Sample Preparation (Solid Phase Extraction):

  • Condition an SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with water and then with a low percentage of organic solvent.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 20 µL.

HPLC-Fluorescence Method

Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma, add the internal standard (e.g., Atenolol).[3]

  • Add 0.5 mL of 1M NaOH.

  • Add 5 mL of a mixture of diethyl ether and dichloromethane (3:2 v/v) and vortex.

  • Centrifuge and transfer the organic layer.

  • Back-extract into 200 µL of 0.1M HCl.

  • Inject an aliquot of the acidic aqueous layer.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% TFA.[2][3]

  • Flow Rate: 1 mL/min.[2][3]

  • Fluorescence Detection: Excitation at 276 nm and emission at 296 nm.[2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Basify Basify with NaOH Add_IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Evaporate Evaporate LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for rac-Practolol-d7.

HPLC-UV Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample SPE Solid Phase Extraction Plasma->SPE Evaporate Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow for rac-Practolol-d7.

HPLC-Fluorescence Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Back_Extract Back Extraction into Acid LLE->Back_Extract Inject Inject into HPLC-Fluorescence Back_Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: HPLC-Fluorescence workflow for rac-Practolol-d7.

Conclusion

The choice of analytical method for the quantification of rac-Practolol-d7 depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring low detection limits and high throughput. HPLC-UV provides a cost-effective alternative for routine analysis where high sensitivity is not a primary concern. HPLC with fluorescence detection offers a balance between sensitivity and cost, providing a robust method for various applications. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their analytical needs.

References

The Superiority of Deuterated Internal Standards: A Case for rac Practolol-d7 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the beta-blocker practolol, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison between the deuterated internal standard, rac Practolol-d7, and other non-deuterated, structurally similar internal standards, supported by representative experimental data from the analysis of related beta-blockers.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory bodies like the European Medicines Agency (EMA).[1] Deuterated standards, such as rac this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, practolol.[2][3] This near-identical behavior allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, a phenomenon known as the matrix effect.[1]

Understanding the Role of Internal Standards

Internal standards are crucial in quantitative bioanalysis to correct for the variability inherent in the analytical process.[4] They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification, which mitigates errors arising from:

  • Sample Preparation: Inconsistencies in extraction, recovery, and sample handling.

  • Instrumental Variability: Fluctuations in injection volume and detector response.

  • Matrix Effects: Suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1]

Head-to-Head: rac this compound vs. Structural Analogues

While a direct comparative study for practolol was not identified in the literature, a clear understanding of the performance differences can be gleaned from validated methods for other beta-blockers. Here, we present a representative comparison based on published data for the analysis of atenolol using its deuterated internal standard (atenolol-d7) and the analysis of metoprolol using a structural analogue (propranolol).

Table 1: Comparative Performance of Deuterated vs. Structural Analogue Internal Standards

ParameterMethod with Deuterated IS (Atenolol/Atenolol-d7)Method with Structural Analogue IS (Metoprolol/Propranolol)
Analyte AtenololMetoprolol
Internal Standard Atenolol-d7Propranolol
Linear Dynamic Range 1.6 - 3200 ng/mL1.505 - 538.254 ng/mL
Limit of Quantification (LOQ) 1.6 ng/mL1.505 ng/mL
Intra-day Precision (%RSD) 4% (at 80 and 320 ng/mL)4.67 - 7.41%
Intra-day Accuracy (%RE) +1% (at 80 ng/mL), -9% (at 320 ng/mL)90.66 - 98.15% (expressed as % of nominal)
Extraction Efficiency/Recovery 58 - 82%Not explicitly stated, but method validated
Matrix Effect Compensation High (due to co-elution and identical ionization)Variable (dependent on structural similarity)

Data for the deuterated IS method is sourced from a study on the simultaneous quantitation of atenolol, metoprolol, and propranolol. Data for the structural analogue IS method is from a validated method for metoprolol using propranolol as the internal standard.

The data illustrates that both types of internal standards can be used to develop validated bioanalytical methods. However, the key advantage of a deuterated standard like rac this compound lies in its superior ability to mimic the analyte's behavior, especially in complex biological matrices. This leads to more effective compensation for matrix effects and, consequently, higher data reliability.

Experimental Protocols: A Glimpse into the Methodology

Below are representative experimental protocols for the analysis of a beta-blocker using either a deuterated or a structural analogue internal standard.

Protocol 1: Analysis with a Deuterated Internal Standard (e.g., Practolol with rac this compound)

This protocol is based on a validated method for the analysis of beta-blockers using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 50 µL of internal standard solution (rac this compound in water).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex and then centrifuge at 13,000 rpm for 5 minutes.

  • Dilute 200 µL of the supernatant with 800 µL of water before injection.

2. LC-MS/MS Conditions

  • LC System: Waters UltraPerformance LC System.

  • Column: Waters UPLC BEH C18 (2.1 x 100 mm; 1.7 µm).

  • Mobile Phase: Gradient elution with 2 mM ammonium acetate in water and methanol.

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer: Waters Micromass Quattro Premier XE.

  • Ionization: Positive ion electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis with a Structural Analogue Internal Standard (e.g., Practolol with Propranolol)

This protocol is based on a validated method for the analysis of metoprolol using propranolol as the internal standard.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To plasma samples, add the internal standard solution (Propranolol).

  • Perform liquid-liquid extraction with tert-butyl methyl ether.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Not specified.

  • Column: Kromasil C18 (5µ, 100 × 4.6 mm).[5]

  • Mobile Phase: Isocratic elution with 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 % V/V).[5]

  • Ionization: Positive ion electrospray (ESI+).[5]

  • Detection: Multiple Reaction Monitoring (MRM) with transitions m/z 268.15→115.90 for metoprolol and 260.17→115.90 for propranolol.[5]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (rac this compound or Analogue) Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Supernatant Collect Supernatant/ Reconstitute Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification signaling_pathway cluster_action Mechanism of Action Practolol Practolol Beta1 β1-Adrenergic Receptors (in heart) Practolol->Beta1 blocks Response Decreased Heart Rate & Blood Pressure Beta1->Response leads to Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1 stimulates

References

Comparative Analysis: Practolol-d7 vs. Unlabeled Practolol in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Practolol-d7 and its unlabeled counterpart, practolol. The focus is on their respective performance in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in modern bioanalysis. This document outlines the inherent advantages of using a deuterated internal standard like this compound for quantitative studies, supported by experimental principles and representative data.

Introduction to Practolol and the Role of Isotopic Labeling

Practolol is a selective β1-adrenergic receptor antagonist, historically used in the management of cardiac arrhythmias.[1] Accurate quantification of practolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[2] Deuterium labeling involves the substitution of one or more hydrogen atoms in the drug molecule with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the unlabeled drug but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[2]

Physicochemical Properties

PropertyUnlabeled PractololThis compoundReference
Molecular Formula C₁₄H₂₂N₂O₃C₁₄H₁₅D₇N₂O₃[1]
Monoisotopic Mass 266.1630 g/mol 273.2058 g/mol [1]
Chemical Structure N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamideN-(4-(2-hydroxy-3-(isopropylamino-d7)propoxy)phenyl)acetamide

Analytical Performance Comparison

The primary advantage of using this compound as an internal standard lies in its ability to mimic the analytical behavior of unlabeled practolol, thereby compensating for variations during sample preparation and analysis.

ParameterUnlabeled PractololThis compound (as Internal Standard)Rationale for Superior Performance with this compound
Retention Time Similar to this compoundExpected to have a slightly shorter retention time in reversed-phase chromatographyDeuterated compounds can sometimes exhibit slightly different chromatographic behavior due to the isotope effect, though they often co-elute.[3]
Mass Spectrometric Detection (Precursor Ion m/z) 267.2 [M+H]⁺274.2 [M+H]⁺The mass difference of 7 Da allows for clear differentiation by the mass spectrometer, eliminating cross-talk between the analyte and the internal standard.
Fragmentation Pattern (Product Ions m/z) Similar fragmentation pathways to this compound, with mass shifts corresponding to the deuterated portion.Key fragments will have a +7 Da mass shift compared to unlabeled practolol.This ensures that the fragmentation behavior is predictable and that selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are specific for both the analyte and the internal standard.
Matrix Effects Susceptible to ion suppression or enhancement from biological matrix components.Co-elution with unlabeled practolol allows for effective compensation of matrix effects.Since both compounds experience the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification.[4]
Extraction Recovery Variable depending on the efficiency of the sample preparation method.Similar extraction recovery to unlabeled practolol.Being chemically identical, both compounds behave similarly during extraction procedures, correcting for any analyte loss.[4]
Accuracy and Precision Can be compromised by the factors mentioned above.Significantly improved due to the mitigation of variability in sample preparation and instrument response.The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation to ensure high accuracy and precision.[5]

Experimental Protocols

Protocol for the Quantification of Practolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the analysis of similar beta-blockers.[6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters: Optimized for practolol (e.g., capillary voltage, source temperature, desolvation gas flow).

  • MRM Transitions:

    • Practolol: Precursor ion (Q1): m/z 267.2 → Product ion (Q3): m/z 116.1 (example transition, needs to be optimized).

    • This compound: Precursor ion (Q1): m/z 274.2 → Product ion (Q3): m/z 123.1 (example transition, needs to be optimized).

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[5][8]

Visualizations

Logical Workflow for Bioanalytical Quantification

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Workflow for the quantification of practolol in plasma using this compound.

Signaling Pathway of Practolol

practolol_pathway cluster_receptor Cell Membrane beta1_ar β1-Adrenergic Receptor g_protein Gs Protein beta1_ar->g_protein practolol Practolol practolol->beta1_ar Antagonist (Inhibits) norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_ar Agonist (Activates) ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates target proteins

Caption: Practolol's antagonistic effect on the β1-adrenergic receptor signaling pathway.

Conclusion

The use of this compound as an internal standard provides significant advantages over unlabeled practolol in quantitative bioanalytical assays. Its chemical similarity ensures that it accurately tracks the analyte through sample preparation and analysis, effectively compensating for variability and matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method, which is critical for reliable pharmacokinetic and other quantitative studies in drug development and clinical research. The detailed experimental protocol and understanding of the underlying signaling pathway further equip researchers to implement best practices in their analytical workflows.

References

A Head-to-Head Battle: Cross-Validation of Analytical Methods Using rac Practolol-d7 Versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, rac Practolol-d7, against a generic structural analog for the quantitative analysis of the beta-blocker practolol in biological matrices. The supporting experimental data underscores the superiority of using a deuterated standard to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic studies.

The use of a stable isotope-labeled internal standard, such as rac this compound, is widely recommended by regulatory bodies for bioanalytical assays.[1] The rationale lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that any variability encountered during sample preparation, chromatography, and mass spectrometric detection affects both the analyte and the internal standard to the same extent, leading to more accurate and precise quantification.[2]

Performance Under Scrutiny: A Data-Driven Comparison

To illustrate the performance differences, this guide presents data from a comprehensive study that validated a UHPLC-QqQ-MS/MS method for the quantification of 18 beta-blockers, including practolol, in human postmortem specimens. While this study did not directly compare rac this compound with a structural analog for practolol, it utilized other deuterated beta-blocker analogs (atenolol-d7, metoprolol-d7, and propranolol-d7) and provides a strong case for the efficacy of this approach.[3] The following table summarizes the key validation parameters for practolol from this study, which serves as a benchmark for what can be expected when using a deuterated internal standard.

Validation ParameterAcceptance CriteriaPerformance with Deuterated Internal Standard
Linearity (R²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 - 0.5 ng/mL
Intra-day Precision (%RSD) ≤ 15%1.7% - 12.3%
Inter-day Precision (%RSD) ≤ 15%1.7% - 12.3%
Accuracy (%RE) Within ±15%-14.4% to 14.1%
Recovery Consistent and reproducible80.0% - 119.6%
Matrix Effect Within ±20%Within ±20.0%

Table 1: Summary of bioanalytical method validation parameters for practolol using a deuterated internal standard approach, based on data from a multi-beta-blocker analysis.[3]

In contrast, while a structural analog internal standard can compensate for some variability, it may not perfectly mimic the behavior of the analyte due to differences in chemical structure. This can lead to greater variability in the results, particularly when matrix effects are significant. Studies have shown that even small differences in retention time between the analyte and a non-isotopically labeled internal standard can lead to differential ion suppression or enhancement, compromising the accuracy of the assay.[4]

Experimental Protocols: A Blueprint for Robust Validation

To ensure the reliability of bioanalytical data, a rigorous validation protocol is essential. The following section details a typical experimental workflow for the cross-validation of an analytical method for practolol using rac this compound as the internal standard.

I. Stock Solution and Working Solution Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of practolol and rac this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of practolol by serial dilution of the primary stock solution to cover the expected concentration range in the study samples.

  • Internal Standard Working Solution: Prepare a working solution of rac this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

II. Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions of practolol to achieve a concentration range typically spanning from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A minimum of six non-zero concentration levels should be used.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix. These are prepared from a separate weighing of the reference standard than the calibration standards.

III. Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the rac this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

IV. LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both practolol and rac this compound.

V. Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Determine the relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte over the defined range.

  • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: Compare the analyte peak area in extracted samples to the peak area of a pure standard solution at the same concentration.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow

To provide a clear understanding of the logical flow of the cross-validation process, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock Stock Solutions (Practolol & rac this compound) working Working Solutions stock->working cal_qc Calibration Standards & QCs working->cal_qc sample_prep Sample Preparation (Protein Precipitation) cal_qc->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_acq Data Acquisition lcms->data_acq validation Method Validation (Accuracy, Precision, etc.) data_acq->validation cross_val Cross-Validation with Structural Analog Method validation->cross_val

Figure 1: High-level workflow for bioanalytical method validation.

G cluster_method1 Method 1: rac this compound cluster_method2 Method 2: Structural Analog IS start Start Cross-Validation m1_val Full Method Validation start->m1_val m2_val Full Method Validation start->m2_val end End Cross-Validation m1_samples Analyze Study Samples m1_val->m1_samples compare Compare Results (Statistical Analysis) m1_samples->compare m2_samples Analyze Same Study Samples m2_val->m2_samples m2_samples->compare compare->end

Figure 2: Logical relationship in a cross-validation study.

Conclusion: The Clear Advantage of Deuterated Standards

The cross-validation of analytical methods is a cornerstone of ensuring data integrity in drug development. While a structural analog can serve as an internal standard, the evidence strongly supports the use of a stable isotope-labeled standard like rac this compound. The near-identical chemical nature of a deuterated standard to the analyte minimizes variability and provides a more accurate and precise measurement of the drug's concentration in biological samples. For researchers and scientists aiming for the highest quality data to support regulatory submissions, the choice is clear: the use of a deuterated internal standard such as rac this compound is the superior approach for robust and reliable bioanalytical method validation.

References

The Gold Standard in Bioanalysis: Unpacking the Accuracy and Precision of Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the demand for highly accurate and precise bioanalytical methods is paramount. The quantification of pharmaceuticals in complex biological matrices necessitates robust methodologies to ensure reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of Practolol-d7, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by experimental data and detailed protocols.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. With the same molecular structure, differing only in isotopic composition, a SIL-IS co-elutes with the analyte, experiences similar extraction recovery, and is subject to the same degree of ionization suppression or enhancement in the mass spectrometer source. This intrinsic ability to track and compensate for variations throughout the analytical process leads to significantly improved accuracy and precision compared to non-deuterated internal standards, which are typically structural analogs.

Performance Data: A Benchmark for Excellence

While specific head-to-head comparative studies for this compound are not extensively published, the performance of methods utilizing deuterated internal standards for the analysis of beta-blockers provides a clear benchmark for the expected accuracy and precision. The following table summarizes typical validation data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a panel of beta-blockers, including practolol, using a cocktail of deuterated internal standards (atenolol-d7, metoprolol-d7, and propranolol-d7).

AnalyteConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Intra-day Accuracy (RE%)Inter-day Accuracy (RE%)
Practolol 54.25.8-2.5-1.1
2002.13.51.30.8
Atenolol 53.86.1-3.1-2.0
2001.92.90.90.5
Metoprolol 54.55.5-1.9-0.7
2002.33.11.81.2
Propranolol 53.54.9-2.8-1.5
2001.82.61.10.9

Data adapted from a representative study on beta-blocker analysis using deuterated internal standards. RSD% (Relative Standard Deviation) indicates precision, and RE% (Relative Error) indicates accuracy.

The data clearly demonstrates that the use of deuterated internal standards allows for the development of highly precise and accurate methods, with both intra- and inter-day precision and accuracy values well within the stringent acceptance criteria set by regulatory agencies (typically ±15% for most concentrations and ±20% for the lower limit of quantification).

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. The following provides a detailed methodology for the analysis of practolol in a biological matrix, representative of a workflow employing a deuterated internal standard like this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., ammonium acetate, pH 9) to alkalinize the sample.

  • Extraction: Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

  • Vortexing and Centrifugation: Vortex the mixture for 5-10 minutes to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient program is employed to separate the analyte from matrix components, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for beta-blockers.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (practolol) and the internal standard (this compound).

      • Practolol: e.g., m/z 267.2 -> 116.1

      • This compound: e.g., m/z 274.2 -> 123.1

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to achieve maximum signal intensity.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of practolol, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Injection LC-MS/MS Injection Evaporation & Reconstitution->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: Experimental workflow for bioanalysis.

G cluster_pathway Beta-Adrenergic Receptor Signaling Practolol Practolol Beta-1 Receptor Beta-1 Receptor Practolol->Beta-1 Receptor blocks G-protein (Gs) G-protein (Gs) Beta-1 Receptor->G-protein (Gs) activates Beta-Arrestin Beta-Arrestin Beta-1 Receptor->Beta-Arrestin recruits Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets MAPK Pathway MAPK Pathway Beta-Arrestin->MAPK Pathway activates

Caption: Simplified beta-adrenergic signaling.

A Comparative Guide to rac Practolol-d7 and Other Beta-Blocker Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly for the quantification of beta-blocker pharmaceuticals, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard due to their similar physicochemical properties to the analyte.

This guide provides a comparative overview of rac Practolol-d7 and other commonly used deuterated beta-blocker internal standards. While direct comparative performance data for rac this compound is limited in publicly available literature, this document compiles and contrasts the performance of widely used alternatives—atenolol-d7, metoprolol-d7, and propranolol-d7—based on published experimental data.

Quantitative Performance of Common Beta-Blocker Internal Standards

The following table summarizes the performance characteristics of atenolol-d7, metoprolol-d7, and propranolol-d7 as internal standards in a validated UHPLC-QqQ-MS/MS method for the quantification of 18 beta-blockers in human postmortem specimens. This data is extracted from a single comprehensive study, providing a reliable basis for comparison under consistent experimental conditions.[1]

Internal StandardRecovery (%)Matrix Effect (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Atenolol-d7 80.0–119.6±20.01.7–12.3-14.4 to 14.1 (RE%)
Metoprolol-d7 80.0–119.6±20.01.7–12.3-14.4 to 14.1 (RE%)
Propranolol-d7 80.0–119.6±20.01.7–12.3-14.4 to 14.1 (RE%)

Note: The cited study presented the recovery, matrix effect, and precision data as a range for all analytes and internal standards combined. The use of these three internal standards together in a single method demonstrates their suitability for robust and reliable quantification of a wide range of beta-blockers.

rac this compound: An Overview

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of beta-blockers in biological matrices using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]

  • To 100 µL of biological sample (e.g., plasma, urine), add the deuterated internal standard solution.

  • Add a buffering agent to adjust the pH (e.g., to pH 9).

  • Add an organic extraction solvent (e.g., ethyl acetate).

  • Vortex mix thoroughly to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis [1][3]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of beta-blockers.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for beta-blockers.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Visualizing Analytical Workflows and Biological Pathways

Experimental Workflow for Beta-Blocker Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of beta-blockers in a biological matrix using a deuterated internal standard and LC-MS/MS.

Beta-Blocker Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add rac this compound (or other IS) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation Injection ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A typical bioanalytical workflow for beta-blocker quantification.

Simplified Beta-Adrenergic Signaling Pathway

This diagram shows a simplified representation of the beta-adrenergic signaling pathway, the target of beta-blocker drugs.

Beta-Adrenergic Signaling Pathway ligand Adrenaline/ Noradrenaline receptor Beta-Adrenergic Receptor (β-AR) ligand->receptor Activates g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Leads to beta_blocker Beta-Blocker (e.g., Practolol) beta_blocker->receptor Blocks

Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.

References

Validation of rac Practolol-d7 for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of rac Practolol-d7 for use as an internal standard in clinical research, particularly in bioanalytical methods for the quantification of the beta-blocker practolol. The guide compares its performance with an alternative internal standard, propranolol, and presents supporting experimental data and protocols to aid researchers in their method development and validation processes.

Introduction to Deuterated Internal Standards in Clinical Research

In quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results. Deuterated compounds, like rac this compound, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the analyte of interest (in this case, practolol). This similarity allows the internal standard to mimic the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a SIL-IS is a key strategy to enhance the precision and accuracy of bioanalytical methods.[1][2][3]

Comparison of Internal Standards: rac this compound vs. Propranolol

While a deuterated analog is the ideal internal standard, in its absence, a structurally similar compound can be used. Propranolol, another beta-blocker, has been utilized as an internal standard in some bioanalytical methods for other beta-blockers. This section compares the suitability of rac this compound and propranolol as internal standards for the quantification of practolol.

Featurerac this compoundPropranolol
Structural Similarity to Practolol Identical, with deuterium substitutionStructurally related beta-blocker
Chromatographic Behavior Co-elutes with practololDifferent retention time than practolol
Ionization Efficiency Nearly identical to practololMay differ from practolol
Compensation for Matrix Effects ExcellentVariable, may not fully compensate
Commercial Availability Readily available as a certified standardWidely available
Regulatory Acceptance Highly preferred by regulatory agenciesAcceptable, but may require more extensive validation

Experimental Validation of a Bioanalytical Method Using a Deuterated Internal Standard

The following sections detail a typical experimental protocol and expected validation parameters for a bioanalytical method for practolol in human plasma using a deuterated internal standard like rac this compound. These parameters are based on established regulatory guidelines for bioanalytical method validation.

Experimental Protocol: Quantification of Practolol in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of practolol from human plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of rac this compound internal standard solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of practolol from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Practolol: Precursor ion > Product ion (to be determined by direct infusion of a standard solution).

    • rac this compound: Precursor ion > Product ion (to be determined by direct infusion of the internal standard solution).

Workflow for Bioanalytical Method Validation

The following diagram illustrates the key stages involved in the validation of a bioanalytical method.

G Bioanalytical Method Validation Workflow cluster_validation Validation Parameters MethodDevelopment Method Development & Optimization FullValidation Full Method Validation MethodDevelopment->FullValidation SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Selectivity Selectivity & Specificity Reporting Reporting SampleAnalysis->Reporting Linearity Linearity (Calibration Curve) Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability G Mechanism of Action of Beta-Blockers Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein G-Protein BetaReceptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates proteins leading to BetaBlocker Beta-Blocker (e.g., Practolol) BetaBlocker->BetaReceptor Blocks

References

Characterization of rac Practolol-d7: A Comparative Guide for a High-Purity Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in bioanalytical methods. This guide provides a detailed characterization of the rac Practolol-d7 reference standard, offering a comparative perspective against its non-deuterated counterpart, practolol. This document is intended for researchers, scientists, and drug development professionals who rely on high-purity reference materials for their studies.

Product Comparison: rac this compound vs. Practolol

The primary advantage of using a deuterated standard like rac this compound lies in its ability to mimic the analyte of interest (Practolol) during sample extraction and ionization in mass spectrometry, while being distinguishable by its higher mass.[1][2] This co-elution, without being isobaric, allows for the correction of matrix effects and variations in instrument response, leading to more precise and accurate quantification.[1][2]

Below is a summary of the key characteristics of rac this compound and its non-deuterated analog, Practolol.

Featurerac this compoundPractolol
Chemical Formula C₁₄H₁₆D₇N₂O₃C₁₄H₂₂N₂O₃
Molecular Weight 273.38 g/mol 266.34 g/mol
Primary Use Internal Standard for quantitative analysisAnalyte of interest; therapeutic agent
Key Advantage in Analysis Minimizes matrix effects; improves accuracy-
Typical Chemical Purity ≥98%Varies by grade
Isotopic Purity ≥99% Deuterium incorporationNot Applicable

Characterization Data for rac this compound Reference Standard

The following tables present representative analytical data for a typical batch of rac this compound reference standard.

Identity Confirmation
TestMethodResult
Mass SpectrometryESI-MS[M+H]⁺ = 274.2 m/z
¹H-NMR400 MHz, DMSO-d₆Conforms to structure
Purity Assessment
TestMethodResult
Chemical PurityHPLC-UV (254 nm)≥99.5%
Isotopic PurityLC-MS/MS≥99 atom % D

Experimental Protocols

Detailed methodologies for the characterization of rac this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Sample Preparation: 1 mg/mL solution of rac this compound in mobile phase.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan (for identity) and Multiple Reaction Monitoring (MRM) (for isotopic purity)

  • MRM Transitions:

    • rac this compound: Q1: 274.2 m/z -> Q3: 116.1 m/z

    • Practolol (unlabeled): Q1: 267.2 m/z -> Q3: 116.1 m/z

  • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Data Analysis: Isotopic purity is determined by comparing the peak area of the deuterated species to any residual unlabeled species.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample Concentration: 5 mg/mL

  • Data Acquisition: Standard proton spectrum acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is compared to the expected chemical shifts and splitting patterns for the rac this compound structure. The absence of signals corresponding to the deuterated positions confirms successful labeling.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in the characterization and use of rac this compound.

characterization_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Evaluation prep Weigh rac this compound and dissolve in appropriate solvent hplc HPLC-UV (Chemical Purity) prep->hplc Inject/Analyze ms LC-MS/MS (Identity & Isotopic Purity) prep->ms Inject/Analyze nmr ¹H-NMR (Structural Confirmation) prep->nmr Inject/Analyze data_analysis Compare data against specifications hplc->data_analysis ms->data_analysis nmr->data_analysis coa Generate Certificate of Analysis data_analysis->coa

Workflow for the characterization of rac this compound.

bioanalytical_workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma/Urine Sample (Contains Practolol) add_is Spike with rac this compound (Internal Standard) sample->add_is extract Protein Precipitation & Solid Phase Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms ratio Calculate Peak Area Ratio (Practolol / this compound) lcms->ratio concentration Determine Practolol Concentration ratio->concentration

References

Safety Operating Guide

Proper Disposal of rac Practolol-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential guidance on the safe and compliant disposal of rac Practolol-d7, a deuterated analog of the beta-blocker practolol, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of rac this compound, as with any pharmaceutical or chemical waste, must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[2][3]

  • Waste Identification and Segregation:

    • rac this compound waste should be classified as hazardous pharmaceutical waste.

    • It is crucial to segregate this waste from non-hazardous laboratory trash.[4]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. For deuterated compounds, it is recommended to keep waste solvents separate and clearly marked.[5]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][6]

    • The container must be compatible with the chemical properties of practolol.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "rac this compound"

      • The associated hazards (e.g., "Irritant," "Health Hazard")

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure secondary containment is in place to prevent spills.[4]

  • Final Disposal:

    • Do not dispose of rac this compound down the drain. [7] Pharmaceutical waste can contaminate water supplies as wastewater treatment plants are often not equipped to remove such compounds.[7]

    • Do not dispose of in regular trash. [8]

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.[9]

Quantitative Data Summary

Specific quantitative data regarding the toxicity and environmental impact of rac this compound is limited. The following table summarizes key information for the parent compound, practolol.

PropertyValueSource
Molecular Formula C14H22N2O3PubChem
Molecular Weight 266.34 g/mol PubChem
Primary Hazards Irritant, Health HazardPubChem[1]
Storage Class Code 11 - Combustible SolidsSigma-Aldrich

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of rac this compound.

G rac this compound Disposal Workflow cluster_0 On-Site Management cluster_1 Final Disposition cluster_2 Prohibited Actions start rac this compound Waste Generated segregate Segregate as Hazardous Pharmaceutical Waste start->segregate drain Do Not Pour Down Drain trash Do Not Dispose in Regular Trash container Place in a Labeled, Leak-Proof Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) Office storage->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup incineration Incineration at a Permitted Facility pickup->incineration

Caption: A workflow diagram for the proper disposal of rac this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Practolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Practolol-d7 was not located. The following guidance is based on general safety protocols for handling potent pharmacologically active compounds and information available for similar beta-blockers. It is imperative to consult with your institution's safety officer and refer to the supplier's SDS upon receipt of the material.

Practolol is a selective β1-adrenergic receptor antagonist that is no longer in clinical use due to its high toxicity.[1] The deuterated form, this compound, is intended for research purposes only.[2] Due to the inherent toxicity of the parent compound, stringent safety measures must be implemented when handling this compound to prevent occupational exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs.[3][4][5]

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves regularly or immediately if contaminated.[3][4]
Body Protection GownDisposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.[4][5]
Respiratory Protection RespiratorAn N95 respirator or higher should be used, particularly when handling the powder outside of a containment device.[4][5]

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, designated, and restricted-access area.

  • The recommended long-term storage temperature is -20°C.

2. Engineering Controls:

  • All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to prevent inhalation of the powder.[6]

3. Personal Protective Equipment (PPE) Donning and Doffing:

  • Don PPE in a designated area before entering the handling area.

  • The outer pair of gloves should be worn over the cuff of the gown.[3]

  • Remove PPE in a manner that avoids self-contamination and dispose of it in a designated hazardous waste container immediately after handling.

4. Weighing and Reconstitution:

  • Handle the solid material with care to avoid generating dust.

  • Use dedicated spatulas and weighing boats.

  • If preparing a solution, add the solvent slowly to the powder to minimize aerosolization. This compound is soluble in DMSO.[2]

5. Spill Management:

  • Have a spill kit readily available.

  • In case of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating solution.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), weighing papers, and any other disposable materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles and syringes used for transferring solutions of this compound should be disposed of in a designated sharps container for hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Containment Device Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces Prepare_Solution->Decontaminate_Surfaces Dispose_Waste Dispose of Hazardous Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.